molecular formula C7H8BrNO B021950 5-Bromo-2-methoxy-4-methylpyridine CAS No. 164513-39-7

5-Bromo-2-methoxy-4-methylpyridine

Cat. No.: B021950
CAS No.: 164513-39-7
M. Wt: 202.05 g/mol
InChI Key: HTBPXLJKMNBQMS-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBPXLJKMNBQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400327
Record name 5-Bromo-2-methoxy-4-methylpyridine
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Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164513-39-7
Record name 5-Bromo-2-methoxy-4-methylpyridine
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Record name 5-Bromo-2-methoxy-4-methylpyridine
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Foundational & Exploratory

In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 164513-39-7

This technical guide provides a comprehensive overview of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development.

Physicochemical Properties

This compound is a halogenated pyridine derivative. Its physicochemical properties are summarized in the table below, providing essential information for its handling, application, and analysis.

PropertyValueReference
CAS Number 164513-39-7[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance White to off-white solid
Melting Point 38-42 °C
Boiling Point 253.9±25.0 °C at 760 mmHg
Density 1.494±0.06 g/cm³[2]
Purity Typically >97%

Synthesis and Experimental Protocols

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This protocol outlines the bromination of 2-methoxy-4-methyl-3-nitropyridine.

Materials:

  • 2-methoxy-4-methyl-3-nitropyridine

  • Acetic acid

  • Sodium acetate

  • Bromine

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid.

  • Slowly add sodium acetate (3.6 eq) to the stirring solution at room temperature.

  • Cool the mixture in an ice bath and add bromine (2.7 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.[3][4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Quench the excess bromine by the dropwise addition of a 10% aqueous sodium bisulfite solution until the orange color disappears.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under a vacuum to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[3][4]

Workflow for the Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product A 2-methoxy-4-methyl-3-nitropyridine E Dissolution and Addition of Sodium Acetate A->E B Acetic Acid B->E C Sodium Acetate C->E D Bromine F Bromination at <10 °C D->F E->F G Heating at 80 °C for 12h F->G H Quenching with NaHSO3 G->H I Neutralization with NaHCO3 H->I J Filtration I->J K Washing and Drying J->K L 5-Bromo-2-methoxy-4-methyl-3-nitropyridine K->L

Synthesis Workflow

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions. This makes it a valuable precursor for introducing the 2-methoxy-4-methylpyridine moiety into more complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

A key application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids, leading to the synthesis of a wide range of biaryl compounds. These structures are of significant interest in medicinal chemistry as they are common motifs in biologically active molecules, including kinase inhibitors.[5][6]

General Protocol for Suzuki-Miyaura Coupling:

  • In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-Br Oxidative\nAddition->R-Pd(II)-X R-X 5-Bromo-2-methoxy- 4-methylpyridine R-X->Oxidative\nAddition Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation Base Base Base->Transmetalation Reductive\nElimination Reductive Elimination R-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0) R-Ar Coupled Product Reductive\nElimination->R-Ar

Suzuki-Miyaura Catalytic Cycle

Role in Kinase Inhibitor Development

Pyridine-based scaffolds are prevalent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The functional groups on this compound provide opportunities for chemists to modulate the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Derivatives of similar brominated pyridines have been investigated as inhibitors of various kinases, including those in the p38 MAP kinase and Anaplastic Lymphoma Kinase (ALK) signaling pathways.[5][6] These pathways are often dysregulated in cancer and inflammatory diseases, making them important therapeutic targets.

Illustrative Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway and the point of inhibition by a hypothetical inhibitor derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor Inhibitor (Derived from 5-Bromo-2-methoxy- 4-methylpyridine) Inhibitor->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Generic Kinase Pathway Inhibition

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its utility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling allows for the synthesis of complex molecular architectures. The resulting compounds, particularly those with biaryl structures, are promising candidates for the development of novel therapeutics, especially kinase inhibitors. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this important building block for their scientific endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 5-Bromo-2-methoxy-4-methylpyridine is a versatile chemical intermediate with significant potential in various scientific applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, presenting data in a structured format for ease of reference and comparison.

Core Chemical Properties

This compound is a halogenated pyridine derivative. Its chemical structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, makes it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 164513-39-7[1][2]
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
Appearance White to almost white powder to crystal[1][3]
Melting Point 36 - 40 °C[1][3]
Purity ≥ 98% (GC)[1]

Spectroscopic Data

Synthesis and Reactivity

The synthesis of substituted pyridines often involves multi-step processes. While a specific, detailed experimental protocol for the direct synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of similar compounds. For instance, the synthesis of the related compound 5-bromo-2-methoxy-4-methyl-3-nitropyridine starts from 2-methoxy-4-methyl-3-nitropyridine.[4][5] This suggests that functionalization of a pre-existing substituted pyridine ring is a common strategy.

The bromine atom at the 5-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups. The methoxy group at the 2-position can also be a site for nucleophilic substitution.

Applications in Research and Development

This compound serves as a key intermediate in several areas of chemical research and development:

  • Pharmaceutical Development: It is utilized as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The pyridine scaffold is a common motif in many biologically active molecules.

  • Agrochemicals: This compound finds application in the formulation of pesticides and herbicides, contributing to improved crop protection.[1]

  • Material Science: Its unique chemical properties are leveraged in the creation of advanced polymers and coatings.[1]

  • Organic Synthesis: As a versatile intermediate, it enables the construction of more complex molecules for various research purposes.[2]

Experimental Protocols

Below are generalized methodologies for the characterization and a plausible synthetic approach for this compound.

General Spectroscopic Analysis

Objective: To confirm the structure and purity of this compound.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., with Electron Ionization - EI)

  • Infrared (IR) Spectrometer

Procedure:

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

  • Mass Spectrometry:

    • Introduce a small sample into the mass spectrometer.

    • Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy:

    • Prepare a sample (e.g., as a KBr pellet or a thin film).

    • Record the IR spectrum to identify characteristic functional group vibrations.

Plausible Synthetic Workflow

The following diagram illustrates a conceptual synthetic pathway for this compound, starting from a commercially available pyridine derivative. This represents a logical workflow rather than a specific, cited experimental protocol.

G cluster_0 Conceptual Synthesis of this compound Start 2-Hydroxy-4-methylpyridine Step1 Methoxylation (e.g., with (CH₃)₂SO₄, NaOH) Start->Step1 Intermediate1 2-Methoxy-4-methylpyridine Step1->Intermediate1 Step2 Bromination (e.g., with NBS or Br₂ in Acetic Acid) Intermediate1->Step2 Product This compound Step2->Product

A conceptual synthetic workflow for this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. Based on data for a structurally similar compound, it may cause skin and eye irritation and may be harmful if swallowed.[6] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area.[1]

Logical Relationship of Applications

The following diagram illustrates the role of this compound as a versatile building block in different scientific fields.

G cluster_1 Applications of this compound Core This compound Pharma Pharmaceutical Development (e.g., Neurological Disorders) Core->Pharma Intermediate for Agro Agrochemicals (Pesticides, Herbicides) Core->Agro Component in Material Material Science (Polymers, Coatings) Core->Material Precursor to Organic Organic Synthesis (Complex Molecule Construction) Core->Organic Building Block in

Interdisciplinary applications of this compound.

References

An In-Depth Technical Guide to 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and potential biological relevance of 5-Bromo-2-methoxy-4-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Core Compound Properties

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of more complex molecules. Its chemical structure incorporates a pyridine ring, a bromine atom, a methoxy group, and a methyl group, which together confer its characteristic reactivity and physical properties.

PropertyValue
Molecular Weight 202.05 g/mol
Molecular Formula C₇H₈BrNO
Physical State Solid
Melting Point 36.0 to 40.0 °C
CAS Number 164513-39-7

Synthetic Utility and Experimental Protocols

The primary utility of this compound in organic synthesis lies in its capacity to participate in cross-coupling reactions, largely owing to the presence of the bromine substituent. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful method for forming carbon-carbon bonds, and this compound is an excellent substrate for such transformations. This enables the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring, paving the way for the synthesis of diverse molecular scaffolds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid. This method is analogous to the reactions in which this compound would be utilized.

Materials:

  • This compound (or analogous bromo-pyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄])

  • Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas, such as argon or nitrogen.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water).

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.

Biological Significance and Applications

While specific biological activities for this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of biologically active molecules is well-established.[1] Derivatives of similar brominated pyridines are explored for various therapeutic applications.

The pyridine scaffold is a privileged structure in medicinal chemistry, and compounds derived from this compound are investigated for their potential as:

  • Anticancer Agents: The ability to generate diverse libraries of substituted pyridines through cross-coupling reactions makes this compound a valuable starting material for the discovery of novel kinase inhibitors and other anticancer therapeutics.

  • Antimicrobial Agents: Pyridine derivatives have a long history in the development of antibacterial and antifungal drugs.

  • Agrochemicals: This compound also serves as a building block for the synthesis of new pesticides and herbicides.[1]

Visualizing Synthetic Utility: The Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow of a Suzuki-Miyaura cross-coupling reaction, a key application of this compound in synthetic chemistry.

Suzuki_Coupling_Workflow reagents Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_setup solvent Degassed Solvent (e.g., Dioxane/Water) solvent->reaction_setup heating Heating (80-120 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring monitoring->heating Continue heating if incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction complete purification Purification (Column Chromatography) workup->purification product Final Product: 5-Aryl-2-methoxy-4-methylpyridine purification->product

References

Elucidation of the Molecular Structure of 5-Bromo-2-methoxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive process for the structural elucidation of 5-Bromo-2-methoxy-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public domain spectroscopic data for this specific compound (CAS No. 164513-39-7), this document focuses on the established analytical workflow and data interpretation required for its characterization. To illustrate these principles, we will refer to spectroscopic data from the closely related and well-characterized compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. This guide provides detailed experimental protocols, predicted spectroscopic data, and a logical framework for researchers to confirm the structure of this compound upon obtaining experimental data.

Introduction

This compound is a heterocyclic compound with potential applications as a building block in the synthesis of pharmaceutical and agrochemical agents.[1] Accurate structural confirmation is the cornerstone of chemical research and development, ensuring the identity and purity of a compound before its use in further applications. The structural elucidation of an organic molecule is a systematic process that involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Predicted Molecular Structure and Properties

The proposed structure of this compound is presented below. Key physicochemical properties, based on its chemical formula C₇H₈BrNO, can be calculated and are essential for its characterization.

This compound N1 N C2 C N1->C2 C3 C C2->C3 C2->C3 O2 O C2->O2 2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 C4->C5 C_methyl CH3 C4->C_methyl 4 C6 C C5->C6 Br5 Br C5->Br5 5 C6->N1 C6->N1 H6 H C6->H6 C_methoxy CH3 O2->C_methoxy

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₈BrNO
Molecular Weight202.05 g/mol
Exact Mass200.979 g/mol
CAS Number164513-39-7

Analytical Workflow for Structure Elucidation

The logical workflow for confirming the structure of a synthesized compound like this compound is a multi-step process. It begins with the synthesis and purification of the compound, followed by analysis using various spectroscopic techniques. The data from each analysis is then interpreted to build a complete picture of the molecular structure.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1H, 13C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms_interp Determine Molecular Weight and Formula ms->ms_interp nmr_interp Identify Proton and Carbon Environments nmr->nmr_interp ir_interp Identify Functional Groups ir->ir_interp structure_elucidation Assemble Structural Fragments ms_interp->structure_elucidation nmr_interp->structure_elucidation ir_interp->structure_elucidation final_structure Confirm Structure of this compound structure_elucidation->final_structure

Caption: Experimental workflow for structure elucidation.

Spectroscopic Data Interpretation: An Illustrative Example

As experimental data for this compound is not publicly available, we will utilize the data for the structurally similar compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to demonstrate the principles of spectroscopic analysis.[2][3] The presence of the nitro group in this analogue will influence the chemical shifts, but the fundamental interpretation of the spectra follows the same logic.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

Table 2: ¹H NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (400 MHz, DMSO-d₆) [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.25s1HPyridine ring proton (H-6)
3.94s3HMethoxy protons (-OCH₃)
2.29s3HMethyl protons (-CH₃)
  • Interpretation for the target compound: For this compound, we would expect to see two distinct signals for the aromatic protons on the pyridine ring, likely appearing as singlets or narrow doublets depending on the coupling constants. The methoxy and methyl protons would each appear as sharp singlets, with integrations of 3H. The chemical shifts would differ from the nitro-analogue due to the absence of the electron-withdrawing nitro group.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C2 (attached to OCH₃)
~148C6
~140C4 (attached to CH₃)
~125C3
~110C5 (attached to Br)
~53-OCH₃
~17-CH₃
  • Note: These are predicted values. The actual chemical shifts will need to be determined experimentally. The carbons attached to heteroatoms (N, O, Br) will show the largest shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonDescription
201/203[M]⁺Molecular ion peak showing a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br)
186/188[M-CH₃]⁺Loss of a methyl group
172/174[M-OCH₃]⁺Loss of a methoxy group
  • Interpretation: The most critical piece of information from MS is the molecular ion peak, which should confirm the molecular weight of 202.05 g/mol . The isotopic pattern of bromine is a key signature to look for.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3000-2850C-H stretching (methyl and methoxy groups)
~1600-1450C=C and C=N stretching (pyridine ring)
~1250-1000C-O stretching (methoxy group)
~600-500C-Br stretching
  • Interpretation: The IR spectrum will show characteristic peaks for the aromatic pyridine ring, the C-H bonds of the alkyl groups, the C-O bond of the ether, and the C-Br bond.

Experimental Protocols

To obtain the necessary data for structure elucidation, the following experimental procedures are recommended.

Synthesis and Purification

A potential synthetic route to this compound could involve the removal of the nitro group from 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, for example, through reduction to the amine followed by diazotization and removal of the diazonium group. Alternatively, direct synthesis from a suitable pyridine precursor could be employed. Following synthesis, the crude product must be purified, typically by column chromatography or recrystallization, to ensure that the sample for spectroscopic analysis is of high purity.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

Mass Spectrometry
  • Instrumentation: A mass spectrometer capable of high-resolution mass measurement (e.g., ESI-TOF or GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or inject a solution into a GC-MS.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Infrared Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. If it is a liquid, a thin film can be prepared between salt plates.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Conclusion

The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. While public domain data for this specific compound is scarce, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols and applying the principles of spectroscopic interpretation, researchers can confidently confirm the structure of this and other novel chemical entities. The provided examples using a closely related compound serve as a practical illustration of the data analysis process.

References

5-Bromo-2-methoxy-4-methylpyridine physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-methoxy-4-methylpyridine

This technical guide provides a comprehensive overview of the known physical properties of this compound, a chemical compound utilized in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, application in synthetic protocols, and for quality control purposes.

PropertyValueSource(s)
CAS Number 164513-39-7[1][2][3]
Molecular Formula C₇H₈BrNO[2][3]
Molecular Weight 202.05 g/mol [2][3]
Appearance White to Almost white powder to crystal[2]
Melting Point 33-40 °C[1][2][4]
Boiling Point 229.6 ± 35.0 °C (Predicted)[1]
Density 1.45 g/mL[1]
Purity >98.0% (GC)[2]
Flash Point 225 °F[1]
Storage Temperature Refrigerated (0-10°C)[2]

Synthetic Pathway Overview

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.[5] A general representation of its role in a synthetic workflow is outlined below.

G cluster_0 Synthesis of Key Intermediate cluster_1 Application in Further Synthesis start Starting Materials (e.g., Pyridine Derivatives) intermediate This compound start->intermediate Chemical Synthesis (e.g., Bromination, Methoxylation) pharma Pharmaceutical Agents (e.g., Anti-cancer, Anti-inflammatory) intermediate->pharma Drug Discovery & Development agro Agrochemicals (e.g., Pesticides, Herbicides) intermediate->agro Agrochemical Formulation

Caption: General synthetic workflow illustrating the role of this compound.

Experimental Protocols

Determination of Melting Point
  • Methodology: The melting point is determined using the capillary method. A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube that is sealed at one end. The capillary tube is then placed in a calibrated melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting point range.[6]

Determination of Boiling Point (Micro Method)
  • Methodology: For determining the boiling point of a small quantity of liquid, a micro method is employed. A small volume of the substance is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed within the liquid. This assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The boiling point is the temperature at which the liquid begins to re-enter the capillary tube upon cooling.[6]

Determination of Density
  • Methodology (Pycnometer Method): The density of the substance (if liquid at the measurement temperature) can be determined using a pycnometer. The mass of the clean, dry pycnometer is accurately measured. It is then filled with the liquid, ensuring the volume is precise by removing any excess. The mass of the filled pycnometer is recorded. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[6] For solids, gas pycnometry or displacement methods can be used.

Determination of Solubility
  • Methodology: The solubility profile is assessed by adding a small, measured amount of this compound (e.g., 10 mg) to a test tube containing a specific volume of a solvent (e.g., 1 mL). The mixture is agitated at a controlled temperature. The solubility is determined by visual observation, noting whether the compound dissolves completely, partially, or remains insoluble. This procedure is repeated with a variety of solvents of differing polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a comprehensive solubility profile.[6]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The described methodology is based on established chemical transformations, offering a practical route for researchers, scientists, and professionals in drug development. This document details the necessary experimental protocols, summarizes quantitative data, and provides a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the commercially available 2-chloro-4-methylpyridine, which first undergoes a nucleophilic substitution to introduce the methoxy group, yielding 2-methoxy-4-methylpyridine. This intermediate is then subjected to electrophilic bromination to afford the final product. The electronic properties of the methoxy and methyl groups on the pyridine ring direct the bromine to the 5-position.

Experimental Protocols

The following protocols are based on established procedures for analogous chemical transformations and provide a framework for the synthesis.

Step 1: Synthesis of 2-methoxy-4-methylpyridine

This procedure details the synthesis of the key intermediate, 2-methoxy-4-methylpyridine, from 2-chloro-4-methylpyridine.

Materials and Reagents:

  • 2-Chloro-4-methylpyridine

  • Sodium methoxide

  • Methanol

  • Dioxane

  • Water

Procedure:

  • Prepare a solution of sodium methoxide in methanol.

  • Add a solution of 2-chloro-4-methylpyridine in a 1:1 mixture of methanol and dioxane to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

  • After cooling, filter the mixture and reduce the volume of the filtrate by evaporation.

  • Add water to the concentrated filtrate to precipitate the product.

  • Collect the solid product by filtration to yield 2-methoxy-4-cyanopyridine.[1]

Step 2: Synthesis of this compound

This protocol describes the selective bromination of 2-methoxy-4-methylpyridine to yield the target compound.

Materials and Reagents:

  • 2-methoxy-4-methylpyridine

  • Bromine (Br₂)

  • Acetic acid

  • Sodium acetate

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve 2-methoxy-4-methylpyridine in acetic acid at room temperature with stirring.

  • Slowly add sodium acetate to the solution.

  • Add bromine dropwise to the reaction mixture. The addition time should be controlled.

  • After the addition is complete, the reaction mixture may be warmed to facilitate the reaction, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium bicarbonate solution.

  • The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to give this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis pathway. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactantReagentSolventTemperatureTimeYield (%)
12-Chloro-4-methylpyridineSodium methoxideMethanol/DioxaneReflux2.5 h~51%[1]
22-methoxy-4-methylpyridineBromine, Sodium acetateAcetic AcidRoom Temp to 80 °C12 h~82%[2]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway for this compound.

Synthesis_Pathway Start 2-Chloro-4-methylpyridine Intermediate 2-methoxy-4-methylpyridine Start->Intermediate Nucleophilic Substitution Product This compound Intermediate->Product Electrophilic Bromination Reagent1 Sodium Methoxide, Methanol/Dioxane Reagent2 Bromine, Sodium Acetate, Acetic Acid

Caption: Synthesis workflow for this compound.

References

The Synthetic Versatility of 5-Bromo-2-methoxy-4-methylpyridine: An In-depth Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methoxy-4-methylpyridine is a key heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom at the 5-position, an electron-donating methoxy group at the 2-position, and a methyl group at the 4-position, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions, as well as its potential for nucleophilic and electrophilic substitutions. Detailed experimental protocols, quantitative data from analogous systems, and visual diagrams of key reaction pathways are presented to facilitate its application in research and development.

Introduction

Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the pyridine ring is therefore of paramount importance. This compound serves as an excellent substrate for such functionalization, primarily due to the presence of the C-Br bond, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions. The methoxy and methyl groups on the pyridine ring also influence its electronic properties and, consequently, its reactivity. This guide will explore the synthesis and key reactions of this versatile intermediate.

Synthesis of this compound

The synthesis of this compound can be envisaged through a two-step process starting from 2-hydroxy-4-methylpyridine. The first step involves the methylation of the hydroxyl group, followed by electrophilic bromination of the resulting 2-methoxy-4-methylpyridine.

Experimental Protocol: Synthesis of 2-methoxy-4-methylpyridine

A common method for the methylation of hydroxypyridines involves reaction with a methylating agent in the presence of a base.

  • To a solution of 2-hydroxy-4-methylpyridine (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 2-methoxy-4-methylpyridine.

Experimental Protocol: Bromination of 2-methoxy-4-methylpyridine

Electrophilic bromination of the activated pyridine ring provides the target compound.

  • Dissolve 2-methoxy-4-methylpyridine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a brominating agent, such as N-Bromosuccinimide (NBS, 1.05 eq), portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of this compound is the primary site of reactivity for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the bromopyridine and various organoboron reagents.[1][2] Based on reactions with analogous 5-bromo-2-methylpyridin-3-amine, high yields are expected.[1][3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9085
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9082
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9088
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9078
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9080

*Data is for the coupling of 5-bromo-2-methylpyridin-3-amine as a structural analog.[2]

  • To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 85-95 °C for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Bromopyridine 5-Bromo-2-methoxy- 4-methylpyridine Ox_Add Oxidative Addition Bromopyridine->Ox_Add Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0)Lₙ Pd(0)->Ox_Add Pd(II)_Complex Ar-Pd(II)-Br(Lₙ) Ox_Add->Pd(II)_Complex Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-R(Lₙ) Transmetalation->Pd(II)_Aryl_Complex Red_Elim Reductive Elimination Pd(II)_Aryl_Complex->Red_Elim Red_Elim->Pd(0) Coupled_Product Coupled Product (Ar-R) Red_Elim->Coupled_Product Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Bromopyridine 5-Bromo-2-methoxy- 4-methylpyridine Ox_Add Oxidative Addition Bromopyridine->Ox_Add Amine R₂NH Amine_Coord Amine Coordination Amine->Amine_Coord Pd(0) Pd(0)Lₙ Pd(0)->Ox_Add Pd(II)_Complex Ar-Pd(II)-Br(Lₙ) Ox_Add->Pd(II)_Complex Pd(II)_Complex->Amine_Coord Pd(II)_Amine_Complex [Ar-Pd(II)-N(H)R₂(Lₙ)]⁺ Amine_Coord->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR₂(Lₙ) Deprotonation->Pd(II)_Amido_Complex Red_Elim Reductive Elimination Pd(II)_Amido_Complex->Red_Elim Red_Elim->Pd(0) Aminated_Product Aminated Product (Ar-NR₂) Red_Elim->Aminated_Product

References

Spectroscopic Profile of 5-Bromo-2-methoxy-4-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-methoxy-4-methylpyridine, a key heterocyclic building block. Due to the limited availability of public experimental spectra for this compound, this document focuses on predicted data derived from established spectroscopic principles and analysis of analogous structures. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. This information is crucial for the identification and characterization of the compound during synthesis and analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-6~7.9 - 8.1Singlet (s)
H-3~6.6 - 6.8Singlet (s)
-OCH₃~3.9 - 4.1Singlet (s)
-CH₃~2.2 - 2.4Singlet (s)

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~163 - 165
C-4~148 - 150
C-6~145 - 147
C-3~110 - 112
C-5~105 - 107
-OCH₃~53 - 55
-CH₃~16 - 18

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValuePredicted IdentityNotes
201/203[M]⁺Molecular ion peak with bromine isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1)
186/188[M - CH₃]⁺Loss of a methyl group
172[M - C₂H₃]⁺Loss of an ethyl radical from the methoxy and methyl groups
120[M - Br]⁺Loss of a bromine atom

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Predicted IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₃, -OCH₃)
1600 - 1550StrongC=C and C=N stretching (pyridine ring)
1470 - 1420StrongC-H bending (-CH₃)
1280 - 1230StrongAsymmetric C-O-C stretch (methoxy)
1050 - 1000StrongSymmetric C-O-C stretch (methoxy)
~1050MediumC-Br stretch
850 - 800StrongC-H out-of-plane bending

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) equipped with a 5 mm probe.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is commonly used for volatile, thermally stable compounds like this.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column).

    • Use a temperature program to elute the compound (e.g., start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C).

  • MS Analysis:

    • The eluting compound enters the mass spectrometer.

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure (Thin Solid Film Method): [1]

  • Sample Preparation:

    • Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride).[1]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[1]

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum and subtract it from the sample spectrum to correct for atmospheric and instrumental interferences.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Pathway Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or synthesized compound such as this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample Prep MS Mass Spectrometry (e.g., GC-MS) Purification->MS Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Logical workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

A summary of the known physical and chemical properties of 5-Bromo-2-methoxy-4-methylpyridine is presented in Table 1. This data is essential for handling, storage, and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈BrNO[2]
Molecular Weight 202.05 g/mol [2]
Appearance White to Almost white powder to crystal
Melting Point 36.0 to 40.0 °C
Purity >98.0% (GC)
CAS Number 164513-39-7[2]

Predicted Solubility

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains a polar pyridine ring and a bromine atom, suggests it will exhibit a degree of polarity. Consequently, it is predicted to be more soluble in polar organic solvents. A qualitative prediction of its solubility in common organic solvents is provided in Table 2. It is crucial to emphasize that these are estimations, and experimental verification is necessary to determine quantitative solubility.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar pyridine ring and the carbon-halogen bonds of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute.
Nonpolar Hexane, TolueneLowThe significant difference in polarity between the solute and these solvents would likely result in poor solvation.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is best obtained through empirical measurement. The following section details standard laboratory methods for determining the solubility of a solid compound like this compound.

Isothermal Equilibrium Method

This is a classical and widely used method for determining the saturation solubility of a compound at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a constant temperature.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).

    • The presence of excess solid is crucial to ensure that the solution is saturated.

  • Equilibration:

    • Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

    • A temperature-controlled shaker, magnetic stirrer, or a rotating wheel in a temperature-controlled environment can be used for agitation.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles. This step is critical to avoid artificially high solubility measurements.

  • Quantification:

    • The concentration of this compound in the filtered saturated solution can be determined using various analytical techniques, such as gravimetric analysis, High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy.

Analytical Techniques for Quantification

3.2.1. Gravimetric Analysis

  • Procedure:

    • Transfer a known volume of the filtered saturated solution to a pre-weighed, dry container.

    • Remove the solvent by evaporation under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

    • Dry the container with the solid residue in a vacuum oven until a constant weight is achieved.

    • Weigh the container with the dry residue.

  • Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the solution used.

3.2.2. High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area versus concentration.

    • Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution by applying the dilution factor.

3.2.3. UV-Vis Spectroscopy

  • This method is applicable if this compound has a chromophore that absorbs light in the UV-Vis region and the solvent is transparent in that region.

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (absorbance vs. concentration) based on the Beer-Lambert law.

    • Dilute a known volume of the filtered saturated solution to an absorbance value within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the saturated solution using the dilution factor.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quant_methods Quantification Methods start Start add_excess Add excess solute to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow solid to settle agitate->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify concentration filter_sample->quantify gravimetric Gravimetric quantify->gravimetric hplc HPLC quantify->hplc uv_vis UV-Vis quantify->uv_vis end End gravimetric->end hplc->end uv_vis->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this technical guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine this crucial parameter. The provided workflow and methodologies will enable scientists in pharmaceutical and chemical development to generate reliable solubility profiles, facilitating the effective use of this versatile compound in their research and development endeavors. The applications of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscore the importance of understanding its fundamental physicochemical properties.[1]

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methoxy-4-methylpyridine and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their utility stems from the versatile reactivity of the substituted pyridine ring, allowing for further functionalization through reactions such as cross-coupling and nucleophilic substitution. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the requisite starting materials, experimental protocols, and quantitative analysis of the reaction yields. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be approached from several precursors. The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction. The most common strategies involve the bromination of a pre-existing substituted pyridine or a multi-step synthesis to construct the pyridine ring with the desired substituents.

One of the most direct methods is the bromination of a methoxy-methyl-nitropyridine derivative. This approach leverages the directing effects of the existing substituents on the pyridine ring to achieve regioselective bromination. An alternative pathway involves the conversion of an amino group on a brominated pyridine precursor to a methoxy group.

Key Starting Materials:
  • 2-methoxy-4-methyl-3-nitropyridine: This is a common precursor where the bromine atom is introduced in a subsequent step.

  • 2-amino-5-bromo-4-methyl-3-nitropyridine: In this route, the amino group is the precursor to the target methoxy group.

  • 2-amino-5-bromo-4-methylpyridine: This starting material requires a multi-step process involving oxidation, esterification, reduction, and diazotization hydrolysis to yield the desired product.

Quantitative Data Summary

The efficiency of the synthesis of this compound and its nitro-substituted precursor varies depending on the chosen starting material and reaction conditions. The following table summarizes the quantitative data from key synthetic routes.

Starting MaterialProductReagentsReaction ConditionsYield (%)Reference
2-methoxy-4-methyl-3-nitropyridine5-bromo-2-methoxy-4-methyl-3-nitropyridineSodium acetate, Bromine, Acetic acid80 °C for 12 h82.2%[1][2]
2-amino-5-bromo-3-nitro-4-picoline5-bromo-2-methoxy-4-methyl-3-nitropyridineMethanol, Acetyl chloride, t-butyl nitrite0 - 25 °C for 5 h70.44%[1]

Detailed Experimental Protocols

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine from 2-methoxy-4-methyl-3-nitropyridine

This protocol details the bromination of 2-methoxy-4-methyl-3-nitropyridine.

Materials:

  • 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol)

  • Sodium acetate (365 g, 5.37 mol)

  • Acetic acid (1.5 L)

  • Bromine (Br2, 639 g, 4.00 mol)

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • A solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid is prepared in a suitable reaction vessel at room temperature.

  • Sodium acetate is slowly added to the stirring solution.[1][2]

  • Bromine is then added dropwise, with the addition time controlled to be less than 30 minutes.[1][2]

  • After the addition is complete, the reaction mixture is heated to 80 °C for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[1][2]

  • Once the reaction is complete, the mixture is cooled to 0 °C.

  • The reaction is quenched by the sequential addition of a 10% aqueous solution and a saturated aqueous sodium sulfate solution.[1][2]

  • The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[1][2]

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine from 2-amino-5-bromo-4-methyl-3-nitropyridine

This protocol describes the conversion of an amino-substituted pyridine to a methoxy-substituted pyridine.

Materials:

  • 2-amino-5-bromo-3-nitro-4-picoline (100 g)

  • Methanol (2000 mL)

  • Acetyl chloride (9.1 kg)

  • t-butyl nitrite (236.5 g)

  • Water

  • Saturated sodium bicarbonate solution

Procedure:

  • Under an inert gas atmosphere, methanol is cooled to approximately 0 °C in a reaction vessel with slight agitation.[1]

  • Acetyl chloride is added, and the exothermic reaction is cooled and agitated for 10 minutes.[1]

  • 2-amino-5-bromo-3-nitro-4-picoline is then added at 0 °C.[1]

  • t-butyl nitrite is added at a rate that maintains the temperature below 5 °C.[1]

  • After the addition is complete, the cooling is removed, and the reaction mixture is allowed to warm to 25 °C over about 30 minutes. The mixture is agitated at this temperature for 3-4 hours until a clear solution is obtained.[1]

  • The reaction mixture is concentrated in vacuo.

  • Water is added to precipitate the product.

  • A saturated sodium bicarbonate solution is added with good agitation to neutralize HCl and dissolve any hydroxy impurities.[1]

  • The mixture is agitated at 20-25 °C for about 15 minutes.

  • The precipitate is collected, washed with water, and dried at 40 °C in vacuo to yield the final product.[1]

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway for the bromination of 2-methoxy-4-methyl-3-nitropyridine.

Caption: Synthetic route to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.

References

Methodological & Application

Application Note: A Protocol for the Synthesis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the synthesis of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on established chemical transformations and provides a clear, step-by-step methodology.

Introduction

Brominated and methoxylated pyridine derivatives are valuable building blocks in medicinal chemistry due to their prevalence in biologically active molecules. This compound serves as a versatile scaffold for the introduction of further functional groups, particularly through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and development. This protocol details a potential synthetic route starting from commercially available materials.

Reaction Scheme

The proposed synthesis involves a two-step process starting from 2-amino-4-methylpyridine:

  • Bromination: Electrophilic aromatic substitution of 2-amino-4-methylpyridine using N-Bromosuccinimide (NBS) to selectively introduce a bromine atom at the 5-position.

  • Sandmeyer-type Reaction: Diazotization of the resulting 2-amino-5-bromo-4-methylpyridine followed by a methoxylation reaction to replace the amino group with a methoxy group.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This procedure is adapted from a known method for the selective bromination of 2-amino-4-methylpyridine.[1]

Materials and Reagents:

  • 2-Amino-4-methylpyridine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile

  • Water (deionized)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine in DMF.

  • Cool the flask in an ice bath to 0°C.

  • Prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-10 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the resulting solid using a Büchner funnel and wash thoroughly with water.

  • Wash the crude product with acetonitrile to remove impurities.[1]

  • Dry the purified solid to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid.[1]

Step 2: Synthesis of this compound

This step involves a Sandmeyer-type reaction for the conversion of the amino group to a methoxy group.

Materials and Reagents:

  • 2-Amino-5-bromo-4-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Methanol (MeOH)

  • Copper(I) bromide (CuBr) (catalyst, optional)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend 2-amino-5-bromo-4-methylpyridine in a mixture of hydrochloric acid and water in a two-neck round-bottom flask.

  • Cool the suspension to 0°C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in water.

  • Add the sodium nitrite solution dropwise to the suspension while maintaining the temperature between 0 and 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of methanol. If using a catalyst, add a catalytic amount of CuBr to the methanol.

  • Slowly add the cold diazonium salt solution to the methanol solution. Effervescence (release of N₂ gas) should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Data Presentation

Compound Name Starting Material Reagents Solvent Reaction Time Yield Physical Appearance
2-Amino-5-bromo-4-methylpyridine2-Amino-4-methylpyridineN-BromosuccinimideDMF8-10 hours[1]~80%[1]Brown solid[1]
This compound2-Amino-5-bromo-4-methylpyridineNaNO₂, HCl, MethanolWater, Methanol2-4 hoursNot reportedExpected to be a solid

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxylation SM1 2-Amino-4-methylpyridine Reaction1 Stir at 0°C to RT 8-10 hours SM1->Reaction1 Reagent1 N-Bromosuccinimide (NBS) in DMF Reagent1->Reaction1 Workup1 Precipitation in Water, Filtration & Washing Reaction1->Workup1 Product1 2-Amino-5-bromo-4-methylpyridine Workup1->Product1 Reaction2 Diazotization & Methoxylation Product1->Reaction2 Reagent2 1. NaNO₂, HCl, 0°C 2. Methanol, Reflux Reagent2->Reaction2 Workup2 Neutralization, Extraction & Purification Reaction2->Workup2 Product2 This compound Workup2->Product2

References

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2-methoxy-4-methylpyridine. This versatile reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a wide array of 5-aryl-2-methoxy-4-methylpyridine derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols described herein are based on established procedures for structurally similar pyridine derivatives and serve as a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester. The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-rich and potentially coordinating substrates like substituted pyridines, careful optimization is crucial.

  • Catalyst and Ligand: Palladium catalysts are central to this transformation. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective, modern catalyst systems involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands can offer improved yields and broader substrate scope, especially for more challenging couplings.

  • Base: A base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can significantly influence the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base. Degassing the solvents is critical to prevent oxidation of the palladium catalyst.

Comparative Reaction Conditions for Structurally Similar Pyridines

Catalyst SystemLigandBaseSolventArylboronic AcidTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85-9512-2485[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid85-9512-2482[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid85-9512-2488[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid85-9512-2478[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acid100-11012-24Expected High[1]
Pd-PEPPSI-IPrIPrK₂CO₃THF (anhydrous)Phenylboronic acid60-804-12Expected High[1]

Detailed Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound based on procedures for structurally analogous compounds.

Protocol 1: Traditional Conditions using Pd(PPh₃)₄

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Seal the flask, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Conditions using a Buchwald Ligand

This protocol is a general procedure for challenging aryl bromides using a Buchwald ligand system.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: This compound, Boronic Acid, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Inert Atmosphere (Evacuate/Backfill with Ar/N2) C->D E Heat and Stir (e.g., 80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl R-Pd(II)Ln-Br Pd0->PdII_Aryl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Both R-Pd(II)Ln-R' PdII_Aryl->PdII_Both Transmetal->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim Product R-R' (Coupled Product) ArylHalide R-Br (this compound) BoronicAcid R'-B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce molecular diversity at specific positions on the pyridine ring is crucial for the development of novel compounds with tailored properties. 5-Bromo-2-methoxy-4-methylpyridine is a versatile synthetic intermediate, primed for functionalization at the C5-position via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, celebrated for their efficiency, functional group tolerance, and reliability in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

This document provides detailed application notes and optimized protocols for the three major classes of palladium-catalyzed cross-coupling reactions using this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Concepts of Palladium-Catalyzed Cross-Coupling

The success of these transformations hinges on a catalytic cycle involving a palladium(0) complex. The cycle generally proceeds through three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex.

  • Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) : The coupling partner (an organoboron compound, a copper acetylide, or an amine) delivers its organic moiety to the palladium center.[3][4]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]

The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[6] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to accelerate the key steps of the catalytic cycle and improve reaction outcomes.[7]

Data Presentation: Representative Reaction Conditions

The following tables summarize generalized conditions for the cross-coupling of 5-bromo-pyridines, which serve as an excellent starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Representative Yield (%)
Arylboronic Acid Pd(PPh₃)₄ (3-5) - K₂CO₃ or K₃PO₄ 1,4-Dioxane/H₂O (4:1) 85-100 80-95[1][8]
Heteroarylboronic Acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene or 1,4-Dioxane 100 75-90[9]

| Alkylboronic Acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O (5:1) | 80 | 70-85 |

Table 2: Buchwald-Hartwig Amination Conditions

Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Representative Yield (%)
Primary/Secondary Amine Pd₂(dba)₃ (2) Xantphos (4) NaOtBu Toluene or 1,4-Dioxane 100-110 85-98[10][11]
Aniline Derivatives Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Toluene 100 80-95[4]

| Heterocyclic Amines | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ | t-BuOH | 100 | 80-95 |

Table 3: Sonogashira Coupling Conditions

Coupling Partner Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp. (°C) Representative Yield (%)
Terminal Alkyne PdCl₂(PPh₃)₂ (2-5) CuI (5-10) Et₃N or i-Pr₂NH THF or DMF 25-60 85-95[7][12]
Electron-rich Alkyne Pd(PPh₃)₄ (5) CuI (10) Et₃N DMF 50 80-90[13]

| Electron-poor Alkyne | Pd(OAc)₂ (2) | CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | 75-85 |

Mandatory Visualizations

Experimental Workflow

The general workflow for performing a palladium-catalyzed cross-coupling reaction is outlined below. It emphasizes the importance of maintaining an inert atmosphere to protect the catalyst and reagents from oxygen.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep 1. Reaction Preparation cluster_exec 2. Reaction Execution cluster_workup 3. Work-up & Purification prep1 Combine Aryl Halide, Coupling Partner, and Base in a dry Schlenk flask prep2 Evacuate and backfill flask with inert gas (3x) prep1->prep2 prep3 Add degassed solvent via syringe prep2->prep3 prep4 Add Pd catalyst and ligand under positive inert gas flow prep3->prep4 exec1 Heat reaction mixture to desired temperature prep4->exec1 exec2 Monitor progress by TLC or LC-MS exec1->exec2 work1 Cool to room temperature and quench reaction exec2->work1 work2 Perform aqueous work-up (e.g., dilute with EtOAc, wash with H₂O/brine) work1->work2 work3 Dry organic layer (e.g., Na₂SO₄) and concentrate work2->work3 work4 Purify crude product (e.g., column chromatography) work3->work4 product Final Product work4->product

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key mechanistic steps of the Suzuki-Miyaura reaction, a widely used C-C bond-forming transformation.[3]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product center aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) + Base boronic_acid->transmetalation

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Palladium catalysts and phosphine ligands are toxic and should be handled with care. Strong bases like NaOtBu are corrosive and moisture-sensitive.[11] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for C-C bond formation.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.[10]

  • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane and water via syringe in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting pyridine).[1]

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-4-methyl-5-phenylpyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol provides a method for the formation of a C-N bond, a key transformation in drug discovery.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk flask.[10]

  • Seal the flask, evacuate, and backfill with inert gas three times.

  • Add anhydrous toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Dilute with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.

  • Wash the combined organic filtrate with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the aminated product.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol details the synthesis of an alkynyl-substituted pyridine.[12][14]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[7]

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF and triethylamine via syringe. The triethylamine often serves as both the base and a co-solvent.

  • Add phenylacetylene dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS (typically 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst residues, washing with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 2-methoxy-4-methyl-5-(phenylethynyl)pyridine.

References

Application of 5-Bromo-2-methoxy-4-methylpyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-4-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group on the pyridine core, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The bromine atom serves as a key handle for various cross-coupling reactions, enabling the introduction of diverse structural motifs, while the methoxy and methyl groups can influence the compound's physicochemical properties and binding interactions with biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel therapeutic agents, with a focus on its role in the synthesis of kinase inhibitors and GABA-A receptor modulators.

Key Applications in Medicinal Chemistry

This compound and its derivatives are pivotal intermediates in the synthesis of compounds targeting crucial biological pathways. Its structural analogues have been successfully incorporated into molecules exhibiting a range of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1]

Synthesis of Kinase Inhibitors

Substituted pyridines are a cornerstone in the design of kinase inhibitors due to their ability to mimic the purine core of ATP and form key hydrogen bond interactions within the kinase hinge region. The brominated pyridine scaffold of this compound is particularly amenable to the synthesis of potent and selective kinase inhibitors.

A patent has described the synthesis of a protein kinase inhibitor intermediate, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine, from a structurally related starting material, highlighting the utility of the bromomethylpyridine core in this therapeutic area.[2] While a direct synthesis from this compound is not explicitly detailed, the principles are transferable.

Signaling Pathway: Kinase inhibitors derived from such scaffolds often target critical signaling pathways implicated in cancer and inflammatory diseases. For instance, derivatives of similar brominated pyridines have been shown to target the Anaplastic Lymphoma Kinase (ALK) signaling cascade, which is a key driver in certain types of cancer.

dot

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase P P ALK->P GRB2_SOS GRB2/SOS P->GRB2_SOS Activation PI3K PI3K P->PI3K Activation STAT3 STAT3 P->STAT3 Activation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Proliferation, Survival) ERK->Gene_Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription STAT3->Gene_Transcription ALK_Inhibitor Kinase Inhibitor (Derived from Bromopyridine) ALK_Inhibitor->ALK Inhibition

Caption: ALK Signaling Pathway and Inhibition.

Synthesis of GABA-A Receptor Modulators

The imidazopyridine scaffold, present in the widely prescribed hypnotic agent Zolpidem, is a key structure for modulating the GABA-A receptor. Zolpidem and its analogues act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[3][4] The synthesis of Zolpidem often involves intermediates derived from brominated pyridines, suggesting that this compound is a valuable precursor for novel GABA-A receptor modulators.

Signaling Pathway: GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. Positive allosteric modulators enhance this effect.

dot

GABA_A_Receptor_Modulation cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Chloride (Cl-) Influx GABA_A_Receptor->Chloride_Influx Channel Opening GABA GABA GABA->GABA_A_Receptor Binds to Orthosteric Site PAM Positive Allosteric Modulator (e.g., Zolpidem analogue) PAM->GABA_A_Receptor Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization

Caption: GABA-A Receptor Modulation.

Data Presentation

While specific quantitative data for compounds derived directly from this compound is limited in publicly available literature, the following table presents data for closely related pyridine derivatives to illustrate the potential biological activities.

Compound IDTarget/AssayActivityReference
Derivative of 5-bromo-2-methylpyridin-3-amine (Compound 4b) Anti-thrombolytic (human blood)41.32% lysis[5]
Derivative of 5-bromo-2-methylpyridin-3-amine (Compound 4f) Biofilm inhibition (E. coli)91.95% inhibition[5]

Experimental Protocols

The following protocols describe key synthetic transformations that can be applied to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a bromopyridine with a boronic acid.

dot

Suzuki_Coupling_Workflow Start Start Reagents Combine Bromopyridine, Boronic Acid, Base, and Pd Catalyst Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/Water) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 80-100 °C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purify by Chromatography Workup->Purification Product Coupled Product Purification->Product End End Product->End Buchwald_Hartwig_Workflow Start Start Reagents Combine Bromopyridine, Amine, Base, Pd Catalyst, and Ligand Start->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 80-110 °C) Solvent->Reaction Workup Quench and Extract Reaction->Workup Purification Purify by Chromatography Workup->Purification Product Aminated Product Purification->Product End End Product->End

References

Application Notes and Protocols for 5-Bromo-2-methoxy-4-methylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxy-4-methylpyridine is a versatile heterocyclic intermediate of significant interest in pharmaceutical research and development. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of molecular complexity. The methoxy and methyl groups on the pyridine ring also play crucial roles in modulating the electronic properties and steric interactions of the final compounds, influencing their binding affinity and selectivity for biological targets.

This document provides detailed application notes on the utility of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of kinase inhibitors. Furthermore, it includes detailed, adaptable protocols for key synthetic transformations, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are instrumental in leveraging this intermediate for drug discovery.

Applications in Pharmaceutical Development

This compound is a key building block in the synthesis of complex organic molecules for various therapeutic areas.[1] Its structural features make it particularly suitable for the development of:

  • Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in oncology, immunology, and neurodegenerative diseases. The amino-pyridine core, often formed from intermediates like this compound, is known to interact with the hinge region of the ATP-binding site of various kinases.[2][3][4]

  • Neuroprotective Agents: Pyridine-based compounds have shown promise in the development of treatments for neurological disorders. Notably, derivatives of similar pyridine structures are being investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in the pathology of Alzheimer's disease.[5][6][7][8][9]

  • Anti-inflammatory and Anticancer Agents: The versatility of the substituted pyridine ring allows for its incorporation into a wide range of molecules with potential anti-inflammatory and anticancer properties.[3]

Key Synthetic Reactions and Protocols

The bromine atom of this compound is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most powerful and widely used transformations in this context: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 5-position.

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Combine this compound, boronic acid/ester, base, and catalyst in a dry flask. add_solvent Add degassed solvent. prep_reagents->add_solvent inert_atm Establish inert atmosphere (e.g., Argon). add_solvent->inert_atm heat_stir Heat and stir the reaction mixture. inert_atm->heat_stir monitor Monitor reaction progress (TLC, LC-MS). heat_stir->monitor cool_down Cool the reaction mixture. monitor->cool_down extract Perform aqueous work-up and extraction. cool_down->extract dry_concentrate Dry organic layer and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroaryl-boronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) for three cycles to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of a Related Substrate:

The following table summarizes the yields for the Suzuki-Miyaura coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which can serve as a predictive guide for reactions with this compound.[10]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is particularly useful for synthesizing aminopyridine derivatives, which are common motifs in kinase inhibitors.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination Pd(II) Complex->Amine Coordination R2NH Pd(II)-Amine Complex Pd(II)-Amine Complex Amine Coordination->Pd(II)-Amine Complex Deprotonation Deprotonation Pd(II)-Amine Complex->Deprotonation Base Pd(II)-Amido Complex Pd(II)-Amido Complex Deprotonation->Pd(II)-Amido Complex Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol:

This is a general protocol and may need to be optimized for specific amines and reaction scales.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous, aprotic, and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.

  • Reagent Addition: To the Schlenk tube, add this compound and the anhydrous, degassed solvent.

  • Amine Addition: Add the amine to the reaction mixture via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Typical Reaction Parameters for Buchwald-Hartwig Amination of a Related Substrate:

The following table provides typical conditions for the Buchwald-Hartwig amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine, which can be adapted for this compound.[11]

Amine TypePalladium SourceLigandBaseSolventTemperature (°C)
ArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110
Secondary AminePd(OAc)₂dpppNaOtBuToluene80-100

Application in Kinase Inhibitor Synthesis: Targeting GSK-3

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its dysregulation has been linked to several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[7] As such, GSK-3 is a significant therapeutic target. Many GSK-3 inhibitors feature a heterocyclic scaffold that can form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

This compound serves as an excellent starting point for the synthesis of such inhibitors. Through reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, a variety of substituents can be introduced at the 5-position to optimize binding affinity and selectivity for GSK-3.

GSK-3 Signaling Pathway and Inhibition

cluster_pathway GSK-3 Signaling cluster_inhibition Therapeutic Intervention Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K AKT AKT PI3K->AKT GSK3 GSK-3β AKT->GSK3 Inhibition Tau Tau Protein GSK3->Tau Phosphorylation Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau NFT Neurofibrillary Tangles Hyperphosphorylated_Tau->NFT Inhibitor GSK-3 Inhibitor (derived from This compound) Inhibitor->GSK3 Direct Inhibition

Caption: Simplified schematic of the GSK-3 signaling pathway in the context of Alzheimer's disease and its inhibition by a therapeutic agent.

In a pathological state, such as in Alzheimer's disease, hyperactive GSK-3 can lead to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles, which are a hallmark of the disease. GSK-3 inhibitors developed from intermediates like this compound can directly bind to the ATP pocket of GSK-3, preventing the phosphorylation of tau and thereby potentially halting the progression of the disease.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds, particularly kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic exploration of chemical space to develop potent and selective drug candidates. The provided protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer a solid foundation for researchers to utilize this building block in their drug discovery efforts. The application of this intermediate in the development of GSK-3 inhibitors highlights its potential in addressing significant unmet medical needs in neurodegenerative diseases and beyond.

References

Application Notes and Protocols: 5-Bromo-2-methoxy-4-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methoxy-4-methylpyridine as a versatile precursor in the synthesis of novel agrochemicals. This document outlines its application in the synthesis of pyridine-based fungicides, including a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction to construct a key biaryl intermediate. Additionally, it provides insights into the potential mode of action for fungicides derived from this scaffold.

Key Applications in Agrochemical Synthesis

This compound is a valuable building block for the development of new agrochemicals, particularly fungicides.[1] Its substituted pyridine ring is a common feature in many successful crop protection agents. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond, linking the pyridine core to other aromatic or heteroaromatic moieties, a common strategy in the design of modern agrochemicals.

One important class of fungicides that can be synthesized using this precursor are the pyridinecarboxamides, which are known to act as Succinate Dehydrogenase Inhibitors (SDHI). These fungicides disrupt the fungal respiratory chain, leading to cell death. While no major commercial fungicide is directly synthesized from this compound at present, its structure makes it an ideal starting material for the synthesis of novel SDHI fungicides analogous to commercial products like Boscalid.

Data Presentation

The following tables summarize the quantitative data for the key reaction steps in the proposed synthesis of a novel pyridinecarboxamide fungicide intermediate.

Table 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

Starting MaterialReagentsReaction ConditionsYield (%)
2-methoxy-4-methyl-3-nitropyridineSodium acetate, Bromine, Acetic acid80 °C, 12 hours82.2

(Data is representative for the synthesis of the nitrated intermediate, which can be a precursor for further functionalization)[2]

Table 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Reactant 1Reactant 2Catalyst/Base/SolventReaction ConditionsYield (%)
This compoundArylboronic acidPd(PPh₃)₄ / K₃PO₄ / 1,4-dioxane:water85-95 °C, 15-18 hours70-90 (estimated)

(Yields are estimated based on similar Suzuki-Miyaura coupling reactions with related bromopyridine derivatives)[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This protocol describes the bromination of 2-methoxy-4-methyl-3-nitropyridine to yield 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, a potentially useful intermediate.[2]

Materials:

  • 2-methoxy-4-methyl-3-nitropyridine

  • Sodium acetate

  • Bromine

  • Acetic acid

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature, slowly add sodium acetate (365 g, 5.37 mol).

  • Add bromine (639 g, 4.00 mol) dropwise over a period of less than 30 minutes.

  • Heat the reaction mixture to 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Sequentially add 10% aqueous sodium bisulfite solution (1.5 L) and saturated aqueous sodium sulfate solution (1.5 L) to quench the reaction.

  • Collect the resulting solid product by filtration, wash with water, and dry under reduced pressure to obtain 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.[2]

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Fungicide Intermediate

This protocol details a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid to form a key biaryl intermediate, a crucial step in the synthesis of pyridinecarboxamide fungicides. This protocol is adapted from procedures for similar bromopyridine substrates.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-chlorophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.3 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 85-95 °C and stir for 15-18 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of Biaryl Intermediate start This compound + Arylboronic Acid reagents Pd(PPh3)4, K3PO4 1,4-Dioxane/Water start->reagents 1. Add reactants reaction Suzuki-Miyaura Coupling (85-95 °C, 15-18h) reagents->reaction 2. Heat workup Work-up (Extraction, Washing) reaction->workup 3. Cool & Extract purification Purification (Column Chromatography) workup->purification 4. Purify product Biaryl Product (Fungicide Intermediate) purification->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

mode_of_action cluster_fungal_respiration Fungal Mitochondrial Respiration cluster_consequence Consequence of Inhibition succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate etc Electron Transport Chain sdh->etc Electrons atp ATP Production (Cellular Energy) etc->atp cell_death Fungal Cell Death atp_depletion ATP Depletion fungicide Pyridinecarboxamide Fungicide (SDHI) fungicide->inhibition inhibition->sdh Inhibition atp_depletion->cell_death

References

Application Note: A Detailed Protocol for the Bromination of 2-Methoxy-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a comprehensive experimental procedure for the bromination of 2-methoxy-4-methylpyridine, a key reaction in the synthesis of versatile intermediates for pharmaceutical and agrochemical research.

Experimental Protocol

This protocol details the electrophilic bromination of 2-methoxy-4-methylpyridine at the 5-position, a common and effective method for halogenating activated pyridine rings.

Materials:

  • 2-methoxy-4-methylpyridine

  • Acetic Acid (Glacial)

  • Sodium Acetate (NaOAc)

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in glacial acetic acid.

  • Addition of Base: To the stirring solution, add sodium acetate (3.6 eq) portion-wise at room temperature.[1]

  • Bromine Addition: Cool the mixture in an ice bath. Slowly add bromine (2.7 eq) dropwise via the dropping funnel, ensuring the temperature is maintained.[1] The addition should be controlled to manage any exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55 °C.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-5 hours).[1]

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture and reduce the volume of acetic acid under reduced pressure. Add water to the concentrated mixture to precipitate the crude product.[1]

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5-bromo-2-methoxy-4-methylpyridine.[1]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data for the bromination of 2-methoxy-4-methylpyridine, based on a hypothetical 10 mmol scale.

ReagentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-methoxy-4-methylpyridine123.1510.01.01.23 g
Acetic Acid60.05-Solvent~20 mL
Sodium Acetate82.0336.03.62.95 g
Bromine159.8127.02.71.38 mL (4.31 g)
Product (Expected) 202.04 ~8.2 - ~1.66 g (82% Yield) [1]

Note: The expected yield is based on a similar reaction reported in the literature and may vary.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 2-methoxy-4-methylpyridine.

Bromination_Workflow Start Start: 2-methoxy-4-methylpyridine in Acetic Acid Add_NaOAc Add Sodium Acetate Start->Add_NaOAc Add_Br2 Add Bromine (Br₂) dropwise at 0°C Add_NaOAc->Add_Br2 React Heat to 50-55°C (Monitor by TLC/LC-MS) Add_Br2->React Quench Concentrate & Quench with Water React->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry (Na₂SO₄) & Concentrate Extract->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Product Final Product: This compound Purify->Product

Experimental workflow for the bromination of 2-methoxy-4-methylpyridine.

Safety Precautions

  • Bromine (Br₂) is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Acetic acid is corrosive. Avoid contact with skin and eyes.

  • The reaction may be exothermic, especially during the addition of bromine. Ensure proper temperature control.

This protocol provides a reliable method for the synthesis of this compound, a valuable building block in organic synthesis. Adherence to the outlined steps and safety precautions is essential for a successful and safe experiment.

References

Analytical Methods for the Characterization of 5-Bromo-2-methoxy-4-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 5-Bromo-2-methoxy-4-methylpyridine. The methods outlined are essential for confirming the identity, purity, and structural integrity of this compound, which is a valuable intermediate in pharmaceutical synthesis. The protocols are designed to be adaptable to standard laboratory instrumentation.

Overview of Analytical Techniques

A comprehensive characterization of this compound involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for the definitive structural elucidation of the molecule. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.

Predicted ¹H and ¹³C NMR Data

Table 1: Reference ¹H NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.55Singlet1HPyridine H-6
3.96Singlet3HMethoxy (-OCH₃)
2.31Singlet3HMethyl (-CH₃)

Table 2: Reference ¹³C NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine [1]

Chemical Shift (δ, ppm)Assignment
153.46Pyridine C-2
149.23Pyridine C-4
141.02Pyridine C-6
114.39Pyridine C-3
99.41Pyridine C-5
54.91Methoxy (-OCH₃)
17.49Methyl (-CH₃)
Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information based on fragmentation patterns.

Expected Mass Spectrometry Data

The molecular formula for this compound is C₇H₈BrNO, with a monoisotopic mass of 200.979 g/mol . The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 3: Expected Molecular Ion Peaks in Mass Spectrometry

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M]⁺200.979202.977
[M+H]⁺201.987203.985

For reference, high-resolution mass spectrometry (HRMS) of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine showed a protonated molecule [M+H]⁺ at m/z 246.97184, corresponding to the formula C₇H₈BrN₂O₃.[1]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Procedure (GC-MS with EI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumental Parameters (Typical):

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Oven Temperature Program: Start at a lower temperature (e.g., 70°C), then ramp to a higher temperature (e.g., 280°C) to ensure elution of the compound.

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-300).

  • Data Acquisition and Analysis:

    • Inject the sample into the GC-MS system.

    • The resulting mass spectrum will show the molecular ion peak and fragment ions.

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for assessing the purity of this compound by separating it from any impurities. A reversed-phase HPLC method with UV detection is generally suitable for this type of compound.

Experimental Protocol for HPLC

Objective: To determine the purity of the sample and identify any impurities.

Instrumentation: HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Acid (e.g., trifluoroacetic acid or formic acid) for mobile phase modification

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute more non-polar compounds. For example: 10% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. A common starting point is 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample can be estimated by the area percentage of the main peak in the chromatogram.

Visualized Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve 5-10 mg in 0.6-0.7 mL deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into spectrometer transfer->insert tune_shim Tune and Shim insert->tune_shim acquire_H1 Acquire ¹H Spectrum tune_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process Raw Data (FT, Phase, Baseline) acquire_C13->process calibrate Calibrate Chemical Shifts process->calibrate analyze Analyze Spectra calibrate->analyze end End analyze->end

Caption: Workflow for NMR spectroscopic analysis.

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start dissolve Prepare dilute solution in volatile solvent start->dissolve inject Inject sample into GC-MS dissolve->inject separate Separation in GC column inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect process Process Chromatogram and Mass Spectra detect->process identify Identify Molecular Ion and Fragments process->identify confirm Confirm Structure identify->confirm end End confirm->end

Caption: Workflow for GC-MS analysis.

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Start prepare_mobile Prepare Mobile Phases start->prepare_mobile prepare_sample Prepare Sample Solution prepare_mobile->prepare_sample equilibrate Equilibrate Column prepare_sample->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient detect_uv UV Detection run_gradient->detect_uv integrate Integrate Peaks detect_uv->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report end End report->end

Caption: Workflow for HPLC purity analysis.

References

Application Note: 1H NMR Analysis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-methoxy-4-methylpyridine, a key heterocyclic building block in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this note utilizes a predicted ¹H NMR spectrum to guide researchers in spectral interpretation and characterization. The application note outlines the necessary steps for sample preparation, instrument parameters for data acquisition, and a guide to processing the resulting spectrum. A comprehensive table of predicted chemical shifts, multiplicities, and proton assignments is provided for reference.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of novel pharmaceutical compounds. The structural elucidation and purity assessment of such intermediates are critical in the drug development pipeline. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This application note serves as a practical guide for obtaining and interpreting the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound was predicted to provide reference data for experimental work. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), along with the expected multiplicity, integration, and proton assignments, are summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Singlet1HH-6 (Aromatic)
~6.70Singlet1HH-3 (Aromatic)
~3.90Singlet3H-OCH₃ (Methoxy)
~2.40Singlet3H-CH₃ (Methyl)

Note: These are predicted values and may vary slightly from experimental results depending on the solvent and other experimental conditions.

Experimental Protocol

A detailed methodology for the ¹H NMR analysis of this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals in the spectrum.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. Instrument Parameters (for a 400 MHz NMR Spectrometer)

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate for most organic molecules.

  • Acquisition Time (AQ): Set to approximately 2-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans.

  • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a spectrum with a good signal-to-noise ratio.

  • Receiver Gain (RG): The receiver gain should be set automatically by the instrument to avoid signal clipping.

3. Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum using the parameters defined above.

4. Data Processing

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm). If an internal standard like TMS is used, set its signal to 0 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration reference->integrate peak_pick Peak Picking integrate->peak_pick assign Structural Assignment peak_pick->assign

Caption: Experimental workflow for 1H NMR analysis.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR analysis of this compound. By following the detailed experimental protocol and using the provided predicted spectral data as a reference, researchers can confidently acquire and interpret the ¹H NMR spectrum of this compound. Accurate structural characterization is paramount in the advancement of drug discovery and development, and this guide serves as a valuable resource for scientists working with this and similar substituted pyridine compounds.

Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 5-Bromo-2-methoxy-4-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, commencing with the nitration and bromination of a pyridine precursor, followed by a reductive deamination sequence.

I. Synthetic Strategy Overview

The large-scale synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the key intermediate, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. The second stage encompasses the reduction of the nitro group to a primary amine, followed by diazotization and subsequent reductive removal of the diazonium group.

Synthesis_Overview Start 2-Methoxy-4-methylpyridine Intermediate 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Start->Intermediate Nitration & Bromination Amine 3-Amino-5-bromo-2-methoxy-4-methylpyridine Intermediate->Amine Nitro Group Reduction Target This compound Amine->Target Diazotization & Deamination

Figure 1: Overall synthetic workflow for this compound.

II. Stage 1: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This stage focuses on the efficient, large-scale production of the nitrated intermediate.

Experimental Protocol

Materials:

  • 2-Methoxy-3-nitro-4-methylpyridine

  • Sodium acetate

  • Acetic acid

  • Bromine

  • 10% Aqueous sodium bisulfite solution

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • To a stirred solution of 2-methoxy-3-nitro-4-methylpyridine (250 g, 1.49 mol) in acetic acid (1.5 L) at room temperature, slowly add sodium acetate (365 g, 4.45 mol).

  • Carefully add bromine (Br2, 639 g, 4.00 mol) dropwise to the mixture. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C.

  • Quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L).

  • Collect the resulting solid product by filtration.

  • Wash the solid with water and dry it under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine.

Quantitative Data
ParameterValueReference
Starting Material2-Methoxy-3-nitro-4-methylpyridine (250 g)[1][2]
Yield302 g (82.2%)[1][2]
AppearanceLight yellow solid[1][2]

III. Stage 2: Reductive Deamination of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

This stage details the conversion of the nitrated intermediate to the final product in two sequential steps: reduction of the nitro group and deamination of the resulting amine.

Step 1: Reduction of the Nitro Group

The nitro group is reduced to a primary amine using iron in acetic acid, a classic and scalable method.

Materials:

  • 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

  • Iron powder

  • Glacial acetic acid

  • Water

  • Sodium carbonate (solid)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, suspend 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (100 g, 0.405 mol) in a mixture of glacial acetic acid and water.

  • Heat the suspension to a gentle reflux.

  • Add iron powder (Fe, excess) portion-wise to the refluxing mixture. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.

  • Carefully neutralize the filtrate with solid sodium carbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-5-bromo-2-methoxy-4-methylpyridine.

Step 2: Diazotization and Deamination

The primary amine is converted to the final product via a diazonium salt intermediate, which is then reduced.

Materials:

  • 3-Amino-5-bromo-2-methoxy-4-methylpyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Hypophosphorous acid (50% aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve 3-Amino-5-bromo-2-methoxy-4-methylpyridine (50 g, 0.23 mol) in concentrated sulfuric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO2, slight excess) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 30 minutes to ensure complete diazotization.

  • In a separate vessel, cool hypophosphorous acid (H3PO2, large excess) to 0 °C.

  • Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring, while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield this compound.

Quantitative Data
ParameterStarting MaterialProductExpected Yield
Step 1 5-Bromo-2-methoxy-4-methyl-3-nitropyridine3-Amino-5-bromo-2-methoxy-4-methylpyridineHigh
Step 2 3-Amino-5-bromo-2-methoxy-4-methylpyridineThis compoundModerate to Good

Note: Yields for the reductive deamination sequence can vary depending on the specific reaction conditions and scale.

IV. Visualized Workflow

Detailed_Workflow cluster_Stage1 Stage 1: Synthesis of Intermediate cluster_Stage2 Stage 2: Reductive Deamination S1_Start 2-Methoxy-3-nitro-4-methylpyridine S1_React Add Sodium Acetate & Bromine in Acetic Acid S1_Start->S1_React S1_Heat Heat to 80°C for 12h S1_React->S1_Heat S1_Quench Quench with NaHSO3 & Na2SO4 S1_Heat->S1_Quench S1_Product 5-Bromo-2-methoxy-4-methyl-3-nitropyridine S1_Quench->S1_Product S2_Start 5-Bromo-2-methoxy-4-methyl-3-nitropyridine S2_Reduce Reduce with Fe/AcOH S2_Start->S2_Reduce S2_Amine 3-Amino-5-bromo-2-methoxy-4-methylpyridine S2_Reduce->S2_Amine S2_Diazotize Diazotize with NaNO2/H2SO4 S2_Amine->S2_Diazotize S2_Deaminate Reduce with H3PO2 S2_Diazotize->S2_Deaminate S2_Product This compound S2_Deaminate->S2_Product

Figure 2: Detailed experimental workflow for the two-stage synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methoxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two common synthetic strategies for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di-halogenated precursor, such as 2,5-dibromo-4-methylpyridine, with a methoxide source like sodium methoxide. The methoxy group selectively displaces one of the bromine atoms.

  • Sandmeyer Reaction: This classic method involves the diazotization of an amino-pyridine precursor, such as 2-amino-5-bromo-4-methylpyridine or 5-amino-2-methoxy-4-methylpyridine, followed by displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst.

Q2: What are the most common byproducts I should expect during the synthesis of this compound?

A2: The primary impurities depend on the synthetic route chosen.

  • From Nucleophilic Aromatic Substitution:

    • Unreacted Starting Material: Incomplete reaction can leave residual di-halogenated starting material.

    • Isomeric Monobromo-methoxy Products: If the starting material has halogens at different positions, a mixture of isomers can be formed.

    • Hydroxy-pyridine Derivative: Reaction with any residual water can lead to the formation of a hydroxy-pyridine byproduct instead of the desired methoxy-pyridine.

  • From Sandmeyer Reaction:

    • Isomeric Byproducts: Depending on the starting material, other brominated isomers could form.

    • Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo-4-methylpyridine species.

    • Unreacted Starting Amino-pyridine: Incomplete diazotization will result in the presence of the starting material.

    • Phenolic Byproducts: The diazonium salt intermediate is susceptible to reaction with water, which can lead to the formation of a 4-methyl-2-hydroxy-5-bromopyridine impurity.[1]

Q3: How can I identify the common byproducts?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating volatile compounds and providing their molecular weights. This can help distinguish between your target product, isomeric byproducts (which will have the same mass), and di-brominated byproducts (which will have a higher mass).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR will provide detailed structural information. The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer, allowing for unambiguous identification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting/Optimization Steps
Incomplete Reaction (SNAr) 1. Ensure the methoxide reagent is fresh and anhydrous. 2. Increase the reaction temperature or prolong the reaction time. Monitor progress by TLC or GC. 3. Use a higher equivalent of the methoxide reagent.
Incomplete Diazotization (Sandmeyer) 1. Ensure slow, portion-wise addition of sodium nitrite at low temperatures (typically -5 to 0 °C). 2. Use freshly prepared sodium nitrite solution.
Decomposition of Diazonium Salt (Sandmeyer) 1. Use the diazonium salt immediately in the subsequent bromination step, as it is often unstable at higher temperatures. 2. Maintain a low temperature throughout the diazotization and until the addition of the copper(I) bromide.
Issue 2: Presence of Significant Amounts of Di-brominated Byproduct
Potential Cause Troubleshooting/Optimization Steps
Excess Brominating Agent 1. Use a stoichiometric amount of the brominating agent (e.g., bromine or N-bromosuccinimide).
High Reaction Temperature 1. Maintain the recommended low temperature during the addition of the brominating agent.
Prolonged Reaction Time 1. Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed.
Issue 3: Formation of Phenolic/Hydroxy Impurities
Potential Cause Troubleshooting/Optimization Steps
Presence of Water (SNAr) 1. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Reaction of Diazonium Salt with Water (Sandmeyer) 1. Ensure the reaction medium is sufficiently acidic to stabilize the diazonium salt. 2. Work at low temperatures to minimize the rate of the undesired hydrolysis reaction. 3. A "hydroxy impurity" can sometimes be removed by washing the reaction mixture with a sodium bicarbonate solution.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxypyridine via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of a similar compound.

Materials:

  • 2,5-Dibromopyridine

  • Sodium hydroxide

  • Methanol

  • Dichloromethane

  • Water

Procedure:

  • In a 500 ml reaction flask, combine 47 g of 2,5-dibromopyridine, 8 g of solid sodium hydroxide, and 200 ml of methanol.

  • Stir the mixture and heat to reflux.

  • Maintain the reflux for 5 hours.

  • After the reaction is complete, cool the mixture and remove the majority of the methanol by distillation.

  • Add 100 ml of water to the residue.

  • Extract the aqueous layer with dichloromethane.

  • Separate the organic layer and remove the dichloromethane to yield the crude product.

  • Purify the crude product by distillation under reduced pressure to obtain 2-methoxy-5-bromopyridine.[3]

Visualizations

Synthesis_Byproducts cluster_snar Nucleophilic Aromatic Substitution Route cluster_sandmeyer Sandmeyer Reaction Route 2_5_dibromo_4_methylpyridine 2,5-Dibromo-4-methylpyridine target_product_1 This compound 2_5_dibromo_4_methylpyridine->target_product_1 + NaOCH3 unreacted_sm_1 Unreacted Starting Material 2_5_dibromo_4_methylpyridine->unreacted_sm_1 Incomplete Reaction hydroxy_byproduct_1 5-Bromo-4-methyl-pyridin-2-ol target_product_1->hydroxy_byproduct_1 + H2O (side reaction) 2_amino_5_bromo 2-Amino-5-bromo-4-methylpyridine diazonium_salt Diazonium Salt Intermediate 2_amino_5_bromo->diazonium_salt + NaNO2, HBr unreacted_sm_2 Unreacted Starting Material 2_amino_5_bromo->unreacted_sm_2 Incomplete Diazotization target_product_2 This compound diazonium_salt->target_product_2 + CuBr dibromo_byproduct Di-bromo Byproduct diazonium_salt->dibromo_byproduct Over-bromination phenolic_byproduct Phenolic Byproduct diazonium_salt->phenolic_byproduct + H2O (side reaction)

Caption: Potential Byproducts in Different Synthetic Routes.

Troubleshooting_Logic start Low Yield or Impure Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities di_bromo Di-bromo Byproduct Detected check_impurities->di_bromo phenolic Phenolic Byproduct Detected check_impurities->phenolic unreacted_sm Unreacted Starting Material Detected check_impurities->unreacted_sm solution_dibromo Reduce Brominating Agent Control Temperature Monitor Reaction Time di_bromo->solution_dibromo Yes solution_phenolic Use Anhydrous Conditions Maintain Low Temperature Ensure Sufficient Acidity phenolic->solution_phenolic Yes solution_unreacted Increase Reaction Time/Temp (SNAr) Ensure Complete Diazotization (Sandmeyer) unreacted_sm->solution_unreacted Yes

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-methoxy-4-methylpyridine in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

Issue: Low to No Product Yield

Question: I am observing very low or no yield of my desired coupled product when using this compound. What are the common causes and how can I improve the yield?

Answer: Low or no yield in Suzuki couplings with this compound can stem from several factors, often related to catalyst activity, reaction conditions, or substrate stability.[1] The pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2]

Potential Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may be deactivating over the course of the reaction.[1]

    • Solution: Use a high-quality palladium source. Consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active precatalysts such as Buchwald or PEPPSI-type catalysts.[1][3] Ensure the phosphine ligand is appropriate to stabilize the Pd(0) species and facilitate the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[1]

    • Solution: A systematic screening of reaction parameters is recommended.[1]

      • Base: The base is crucial for activating the boronic acid.[4] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[4] For challenging couplings, K₃PO₄ is often a good choice.[1][4]

      • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically employed to dissolve both the organic reactants and the inorganic base.[1][3] The ratio of organic solvent to water can be critical and may require optimization.[3]

      • Temperature: Suzuki reactions are typically run at elevated temperatures, often between 80-110 °C.[1][2] Increasing the temperature can improve yields, but may also promote side reactions.[1]

  • Oxygen Sensitivity: The Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[1]

    • Solution: It is critical to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2] The reaction should be carried out under a positive pressure of an inert gas.[1]

  • Poor Quality of Starting Materials: Impurities in the this compound or the boronic acid can negatively affect the reaction.

    • Solution: Ensure the purity of your starting materials. Boronic acids can be prone to degradation and should be stored under appropriate conditions.[3]

Issue: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products, such as homocoupled products or dehalogenated starting material. How can I minimize these?

Answer: Side reactions are common in Suzuki couplings and can often be mitigated by adjusting the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl product derived from the boronic acid coupling with itself.

    • Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][3][5]

    • Solution: Rigorous degassing of the reaction mixture and solvents is essential.[1][2] Using a slight excess of the this compound may also help suppress boronic acid homocoupling.[1] In some cases, lowering the catalyst loading can be beneficial.[1]

  • Dehalogenation (Protodebromination): This is the replacement of the bromine atom with a hydrogen atom.[5]

    • Cause: This can be more prevalent with electron-deficient heteroaryl halides and can be influenced by the choice of ligand, base, and temperature.[1][5] The presence of protic impurities can also contribute.[5]

    • Solution: Try screening different phosphine ligands or using a milder base.[1] Lowering the reaction temperature and ensuring anhydrous conditions (if the protocol allows) can also be beneficial.[1][5]

  • Protodeborylation of the Boronic Acid: This is the hydrolysis of the boronic acid to the corresponding arene, rendering it inactive for the cross-coupling.[3]

    • Cause: Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, particularly at elevated temperatures or with certain bases.[3]

    • Solution: To minimize protodeborylation, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable towards hydrolysis.[2][6] Using a milder base and minimizing the reaction time and temperature can also be effective.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

A1: For initial experiments, a good starting point would be to use a common palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or K₃PO₄, and a solvent system like 1,4-dioxane/water. The reaction is typically heated to 80-100 °C.

Q2: How can I monitor the progress of my reaction?

A2: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[2][7]

Q3: Is it necessary to use a glovebox for setting up the reaction?

A3: While a glovebox provides an excellent inert atmosphere, it is not strictly necessary. The reaction can be successfully set up using standard Schlenk techniques, which involve evacuating and backfilling the reaction flask with an inert gas (Argon or Nitrogen) multiple times to remove oxygen.[7]

Q4: The boronic acid I am using is not very soluble in the reaction mixture. What can I do?

A4: Poor solubility of reagents can lead to low yields.[1] You can try altering the solvent system, for instance, by changing the organic solvent or adjusting the organic solvent to water ratio.[1] Gentle heating and vigorous stirring can also improve solubility.[3]

Q5: Can I use microwave heating for this reaction?

A5: Yes, microwave-assisted Suzuki couplings can often lead to significantly reduced reaction times and improved yields. It is advisable to start with conditions similar to conventional heating and then optimize the temperature and time for the microwave reactor.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and reliable catalyst.[8] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[3][8]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (included with Pd(dppf)Cl₂)Standard phosphine ligands are often sufficient for C-Br bond activation.[8]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a widely used and effective base.[4][8] K₃PO₄ is a stronger base that can be beneficial for challenging couplings.[1][4][8]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (4:1 to 10:1 v/v)A mixture of an organic solvent and water is typically used to dissolve all reactants.[3][9]
Temperature 80 - 110 °CElevated temperatures are generally required to drive the reaction to completion.[2]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is oxygen-sensitive.[1]

Experimental Protocols

Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling

This protocol provides a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)[8]

  • Degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)[8]

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Add the degassed solvent system via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][8]

Mandatory Visualization

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr 5-Bromo-2-methoxy- 4-methylpyridine ArBr->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Wash monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product end End product->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Logic start Low Yield or No Reaction check_catalyst Is the catalyst active and appropriate for the substrate? start->check_catalyst check_conditions Are the reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes solution_catalyst Action: Screen different Pd catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) and ligands. check_catalyst->solution_catalyst No check_atmosphere Was the reaction performed under a strictly inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Action: Screen different bases (K2CO3, K3PO4), solvents, and adjust the temperature. check_conditions->solution_conditions No check_reagents Are the starting materials pure? check_atmosphere->check_reagents Yes solution_atmosphere Action: Ensure thorough degassing of solvents and use Schlenk techniques or a glovebox. check_atmosphere->solution_atmosphere No solution_reagents Action: Purify starting materials or use a fresh batch of reagents. check_reagents->solution_reagents No

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

5-Bromo-2-methoxy-4-methylpyridine reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Monitoring Reactions of 5-Bromo-2-methoxy-4-methylpyridine by Thin-Layer Chromatography (TLC)

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my reaction?

A1: TLC is a rapid, inexpensive, and effective technique to qualitatively monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of the starting material (this compound) and the formation of the product. This helps determine when the reaction is complete, identify the presence of intermediates or byproducts, and optimize reaction conditions.

Q2: How do I choose an appropriate mobile phase (eluent) for my TLC analysis?

A2: The goal is to find a solvent system that provides good separation between your starting material and the product, with Retention Factor (Rf) values ideally between 0.2 and 0.8. For substituted pyridines, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent to achieve the desired separation. An ideal Rf for the starting material before beginning the reaction is often around 0.3-0.4.[1]

Q3: How can I visualize the spots on the TLC plate?

A3: Since pyridine derivatives are often UV-active due to the aromatic ring, the most common non-destructive method is to use a UV lamp at 254 nm.[2] The compounds will appear as dark spots on a fluorescent background. If spots are not visible under UV light or for clearer visualization, destructive chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with a wide range of organic compounds.

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: If the Rf values are too close to distinguish, you can try several strategies:

  • Change the Solvent System: Experiment with different solvent mixtures. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) or adding a small amount of a third solvent (like methanol or triethylamine for basic compounds) can significantly alter the separation.[3]

  • Use a Co-spot: Always run a "co-spot" lane on your TLC plate where you apply both the starting material and the reaction mixture at the same point. If the spots are not identical, they may resolve slightly, appearing as an elongated or "snowman" shaped spot, which can help in identification.[3]

  • Try a Different Stationary Phase: While silica gel is most common, you could consider using alumina TLC plates, which have different separation properties.

Q5: I see streaking in the lane for my reaction mixture. What could be the cause?

A5: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much of the reaction mixture to the plate. Try diluting the sample before spotting it.

  • Highly Polar Compounds: Very polar compounds can streak on silica gel. Adding a small amount of a polar solvent like methanol to your eluent might help.

  • Compound Degradation: The compound might be unstable on the acidic silica gel. You can test for this using a 2D TLC (see protocol below). If degradation is confirmed, consider using a neutral stationary phase like alumina.[3]

  • Basic Nature of Pyridine: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can often resolve this issue.

Troubleshooting Guide

The table below outlines common problems encountered during the TLC monitoring of reactions with this compound and their potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No spots are visible on the TLC plate. 1. Sample concentration is too low. 2. Compound is not UV-active, and no stain was used. 3. The spotting line was below the solvent level in the chamber.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain like potassium permanganate. 3. Ensure the origin line is always above the solvent level in the developing chamber.
Spots remain at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexanes/ethyl acetate mixture).
Spots run to the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent (e.g., decrease the amount of ethyl acetate).
Spots are streaked or elongated. 1. Sample is too concentrated (overloaded). 2. The pyridine compound is interacting with the acidic silica gel. 3. The compound is degrading on the plate.1. Dilute the sample before spotting. 2. Add a small amount of triethylamine (0.1-1%) to the mobile phase. 3. Run a 2D TLC to check for on-plate degradation. If observed, consider using an alumina TLC plate.
The reaction mixture spot is just a smear. 1. The reaction is complex, with many products and byproducts. 2. A high-boiling point solvent (e.g., DMF, DMSO) is used in the reaction.1. Try a different mobile phase to improve separation. 2. After spotting the TLC plate, place it under high vacuum for a few minutes before developing to remove the high-boiling solvent.[3]
The starting material spot is gone, but no product spot is visible. 1. The product has the same Rf as the starting material. 2. The product is not UV-active or does not stain. 3. The product is highly polar and remains on the baseline. 4. The product is volatile and evaporated from the plate.1. Use a co-spot to check for separation. Try different mobile phases. 2. Try a different visualization method (e.g., different stain). 3. Use a more polar mobile phase (e.g., add methanol). 4. This is less likely for typical reaction products but can be a consideration.

Experimental Protocols

Protocol 1: General TLC Monitoring of a Suzuki Coupling Reaction

This protocol describes a representative Suzuki coupling reaction where this compound is coupled with an arylboronic acid. The product, a 5-aryl-2-methoxy-4-methylpyridine, is expected to be more polar than the starting material.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate (v/v)

  • UV Lamp (254 nm)

  • Potassium permanganate stain (optional)

Procedure:

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for at least 10-15 minutes.

  • Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a baseline (origin) about 1 cm from the bottom. Mark three lanes on the origin: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.

  • Spotting the Plate:

    • Lane S: Using a capillary tube, apply a small spot of a dilute solution of this compound onto the "S" mark.

    • Lane R: Use a clean capillary tube to take a small aliquot of your reaction mixture and spot it on the "R" mark.

    • Lane C (Co-spot): First, spot the starting material on the "C" mark. Then, carefully spot the reaction mixture directly on top of the starting material spot. Keep spots small (1-2 mm in diameter).

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.

  • Completion and Visualization: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil.[2] If necessary, use a chemical stain for better visualization.

  • Interpretation: Over the course of the reaction, the intensity of the starting material spot in the "R" lane should decrease, while a new, lower Rf spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.

Data Presentation: Hypothetical TLC Monitoring of a Suzuki Coupling

The following table illustrates how to record and present data from TLC monitoring. Note: The Rf values are hypothetical and will vary depending on the exact substrates and conditions. The product is expected to be more polar, thus having a lower Rf value than the starting material.

Time Rf of Starting Material Rf of Product Estimated Conversion (%) Observations
t = 0 h0.60-0A single spot for the starting material is observed.
t = 1 h0.600.40~30A faint product spot appears.
t = 2 h0.600.40~70The product spot is more intense; the starting material spot is fainter.
t = 4 h0.600.40~95The starting material spot is very faint.
t = 6 h-0.40>99The starting material spot is absent in the reaction lane.
Protocol 2: 2D TLC for Stability Assessment

This protocol can be used to determine if a compound is degrading on the silica gel plate.[3]

Procedure:

  • Using a square TLC plate, spot the compound of interest (e.g., your starting material or purified product) in the bottom-left corner.

  • Develop the plate in a suitable mobile phase.

  • Remove the plate from the chamber, dry it completely, and then rotate it 90 degrees counter-clockwise so that the line of separated spots is now the new baseline.

  • Develop the plate again in the same mobile phase.

  • Interpretation: If the compound is stable, all spots will appear along a 45-degree diagonal line from the origin. Any spots that appear below this diagonal represent degradation products that formed during contact with the silica gel.

Visualizations

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_samples 3. Prepare Samples (SM, Reaction Mixture) spot_plate 4. Spot Plate (SM, Co-spot, Rxn) develop_plate 5. Develop Plate in Chamber spot_plate->develop_plate mark_front 6. Mark Solvent Front develop_plate->mark_front visualize 7. Visualize Spots (UV Light, Stain) mark_front->visualize interpret 8. Interpret Results (SM Disappearance, Product Appearance) visualize->interpret

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Troubleshooting Logic for TLC Spot Issues

Troubleshooting_TLC cluster_troubleshooting Troubleshooting Path start Problem with TLC Spots q_streaking Are spots streaking? start->q_streaking s_streaking Yes: Reduce concentration or add triethylamine to mobile phase. q_streaking->s_streaking Yes q_rf Is Rf too high or too low? q_streaking->q_rf No end_node Problem Resolved s_streaking->end_node s_rf_low Rf too low: Increase eluent polarity. q_rf->s_rf_low Low s_rf_high Rf too high: Decrease eluent polarity. q_rf->s_rf_high High q_no_spots Are spots invisible? q_rf->q_no_spots No s_rf_low->end_node s_rf_high->end_node s_no_spots Yes: Concentrate sample or use a chemical stain. q_no_spots->s_no_spots Yes q_no_spots->end_node No s_no_spots->end_node

Caption: A decision-making workflow for troubleshooting common TLC spot issues.

References

Technical Support Center: 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methoxy-4-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The synthesis of this compound can be accompanied by several side reactions, primarily:

  • Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, leading to the formation of 5-Bromo-4-methyl-1H-pyridin-2-one. This is often observed when aqueous work-up conditions are acidic or basic, or during prolonged heating in the presence of water.

  • Demethylation: Cleavage of the methyl group from the methoxy ether can occur, particularly under harsh acidic conditions (e.g., using HBr) or with certain nucleophiles, yielding 5-Bromo-4-methylpyridin-2-ol, which exists in tautomeric equilibrium with the pyridone form.[1]

  • Over-bromination: The pyridine ring can be susceptible to further bromination, leading to the formation of di-brominated or other isomeric byproducts. The reaction conditions, such as the stoichiometry of the brominating agent and reaction temperature, play a crucial role in controlling selectivity.

  • Formation of Isomeric Byproducts: Depending on the synthetic route and reaction conditions, small amounts of other positional isomers of the bromo-substituted pyridine may be formed.

Q2: How can I minimize the formation of the 5-Bromo-4-methyl-1H-pyridin-2-one impurity?

To minimize the formation of the pyridone impurity, consider the following precautions:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Neutral or Mildly Basic Work-up: During the reaction work-up, use neutral or mildly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) to quench the reaction and wash the organic extracts.[2] Avoid strong acids or bases.

  • Temperature Control: Avoid excessive heating during the reaction and work-up, as higher temperatures can accelerate the rate of hydrolysis.

  • Prompt Extraction: After quenching the reaction, proceed with the extraction into an organic solvent without delay to minimize contact time with the aqueous phase.

Q3: What are the recommended purification methods to remove common impurities?

The primary method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate in petroleum ether or hexane is typically effective in separating the desired product from common impurities.

For the removal of the acidic pyridone impurity, a wash of the organic solution with a mild base like saturated sodium bicarbonate solution during the work-up can be effective in removing a significant portion of it by converting it to its more water-soluble salt.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before quenching the reaction.[3]
Product Loss During Work-up Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. Avoid vigorous shaking that can lead to emulsion formation.
Side Reactions Review the reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize the formation of byproducts as detailed in the FAQs.
Suboptimal Brominating Agent The choice of brominating agent (e.g., Br₂, N-Bromosuccinimide) and reaction conditions can significantly impact yield. Consult literature for the most effective method for your specific starting material.
Issue 2: Presence of a Major Impurity with a Lower Rf Value on TLC

This often corresponds to the more polar 5-Bromo-4-methyl-1H-pyridin-2-one byproduct.

Potential Cause Troubleshooting Step
Hydrolysis of the Methoxy Group During the work-up, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic pyridone impurity.[2] For complete removal, column chromatography is recommended.
Use of Protic Solvents If possible, use aprotic solvents for the reaction and work-up to minimize the source of protons that can facilitate hydrolysis.
Issue 3: Presence of Multiple Spots on TLC with Similar Rf Values to the Product

This could indicate the presence of isomeric or over-brominated byproducts.

Potential Cause Troubleshooting Step
Lack of Regioselectivity in Bromination Carefully control the reaction temperature and the rate of addition of the brominating agent. Lower temperatures often favor higher selectivity.
Over-bromination Use a precise stoichiometry of the brominating agent. Using a slight excess may be necessary for complete conversion of the starting material, but a large excess should be avoided.
Suboptimal Purification Optimize the solvent system for column chromatography to achieve better separation of the isomers. A shallow gradient of the more polar solvent can improve resolution.

Experimental Protocols

Synthesis of this compound

This protocol is based on the bromination of 2-methoxy-4-methylpyridine.

Materials:

  • 2-methoxy-4-methylpyridine

  • Sodium acetate

  • Ethyl acetate (EtOAc)

  • Bromine (Br₂)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh)

  • Petroleum ether (PE) or Hexane

Procedure:

  • To a solution of 2-methoxy-4-methylpyridine (1.0 eq) in ethyl acetate, add sodium acetate (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.1 eq) in ethyl acetate dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-5% ethyl acetate in petroleum ether to yield this compound.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential CauseKey Troubleshooting Action
Low YieldIncomplete Reaction / Side ReactionsMonitor reaction completion (TLC/HPLC) and optimize conditions.
Polar ImpurityHydrolysis to PyridoneWash with NaHCO₃ solution during work-up and purify by column chromatography.
Multiple ImpuritiesIsomer Formation / Over-brominationControl reaction temperature and stoichiometry of brominating agent. Optimize chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: 2-methoxy-4-methylpyridine reaction Bromination (Br2, NaOAc, EtOAc) start->reaction quench Quench with Water & NaHCO3 reaction->quench extract Extract with EtOAc quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_side_products Potential Side Products main_reactant 2-methoxy-4-methylpyridine desired_product This compound main_reactant->desired_product Bromination (Desired) overbromination_product Di-bromo Isomers main_reactant->overbromination_product Over-bromination hydrolysis_product 5-Bromo-4-methyl-1H-pyridin-2-one desired_product->hydrolysis_product Hydrolysis demethylation_product 5-Bromo-4-methylpyridin-2-ol desired_product->demethylation_product Demethylation desired_product->overbromination_product Further Bromination

Caption: Common side reactions in the synthesis of this compound.

troubleshooting_logic cluster_issues Identify Issue cluster_solutions Implement Solution start Problem Encountered low_yield Low Yield start->low_yield polar_impurity Polar Impurity on TLC start->polar_impurity multiple_spots Multiple Spots on TLC start->multiple_spots optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions base_wash Perform Mild Base Wash polar_impurity->base_wash optimize_chromatography Optimize Chromatography multiple_spots->optimize_chromatography optimize_conditions->optimize_chromatography base_wash->optimize_chromatography

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalyst selection in cross-coupling reactions of 5-Bromo-2-methoxy-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the cross-coupling of this compound?

The primary challenges stem from the electronic nature of the pyridine ring and the presence of the methoxy group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Additionally, the electron-donating methoxy group can modulate the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these challenges.

Q2: Which cross-coupling reactions are most suitable for the functionalization of this compound?

The most commonly employed and effective cross-coupling reactions for this substrate are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[1]

  • Sonogashira Coupling: For the formation of carbon-carbon (C-C) triple bonds with terminal alkynes.[2]

Q3: How do the substituents on the pyridine ring affect the reaction?

The 2-methoxy group is electron-donating, which can increase the electron density of the pyridine ring. This may slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine. The 4-methyl group also contributes to the electron-rich nature of the ring. However, the C-Br bond remains sufficiently reactive for cross-coupling with the appropriate catalyst system.

Q4: What is a good starting point for catalyst and ligand selection?

For Suzuki and Buchwald-Hartwig reactions, palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, are often effective.[3] These bulky ligands help to prevent the pyridine nitrogen from coordinating to the palladium center, thus preserving catalyst activity.[3] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: I am observing very low or no yield of my desired product. What are the common causes and how can I address this?

Answer: Low or no yield in cross-coupling reactions with this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

G Troubleshooting Low Yield start Low or No Yield catalyst Is the Catalyst System Active? start->catalyst conditions Are Reaction Conditions Optimal? catalyst->conditions No catalyst_sol Solution: - Use bulky, electron-rich ligands (SPhos, XPhos). - Screen different Pd precursors (Pd(OAc)₂, Pd₂(dba)₃). - Increase catalyst loading (start with 2-5 mol%). catalyst->catalyst_sol Yes reagents Are Reagents High Quality? conditions->reagents No conditions_sol Solution: - Increase reaction temperature (80-120 °C). - Screen different bases (K₃PO₄, Cs₂CO₃). - Ensure anhydrous and degassed solvents. conditions->conditions_sol Yes reagents_sol Solution: - Check purity of starting materials. - For Suzuki, use stable boronic esters. - Ensure inert atmosphere (Argon or Nitrogen). reagents->reagents_sol Yes

Caption: A decision tree for troubleshooting low yields.

  • Catalyst Inactivity: The palladium catalyst may be poisoned by the pyridine nitrogen.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center.[3] Consider using pre-formed palladium catalysts which can sometimes offer better reproducibility.

  • Suboptimal Reaction Conditions: The temperature, base, or solvent may not be ideal.

    • Solution: A screen of reaction parameters is often necessary. Increase the reaction temperature in increments (e.g., 80 °C to 120 °C). For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ can be effective.[5] Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation.

  • Poor Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Use high-purity this compound and coupling partners. For Suzuki reactions, consider using boronic esters (e.g., pinacol esters) which are often more stable than boronic acids and less prone to protodeboronation.[3]

Issue 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of side products. How can I minimize these?

Answer: Common side reactions include homocoupling of the coupling partners and dehalogenation of the starting material.

  • Homocoupling: This is the self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).

    • Solution: This is often promoted by the presence of oxygen.[3] Rigorous degassing of the reaction mixture and solvents is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Protodeboronation (Suzuki): The boronic acid reacts with a proton source to give the corresponding arene.

    • Solution: Use anhydrous solvents and reagents. A milder base or shorter reaction time may also help. Using boronic esters can increase stability.[3]

  • Dehalogenation: The bromo-group is replaced by a hydrogen atom.

    • Solution: This can sometimes occur at high temperatures or with certain ligand/base combinations. Try a different ligand or a milder base, and consider lowering the reaction temperature.

Data Presentation: Catalyst Systems for Analogous Substrates

The following tables summarize reaction conditions and yields for cross-coupling reactions of structurally similar bromopyridines and related heterocycles. These should serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of a Structurally Analogous Aminobromopyridine

Data adapted from a study on 5-bromo-2-methylpyridin-3-amine.[6]

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9588
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578

Table 2: Buchwald-Hartwig Amination of Analogous Bromopyridines

Representative conditions for heteroaryl bromides.

AminePd PrecursorLigandBaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene100-110Good to Excellent
MorpholinePd(OAc)₂XPhosK₃PO₄1,4-Dioxane100High
CyclohexylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110High
Benzylamine[Pd(allyl)Cl]₂RuPhosLHMDSTHF80Good

Table 3: Sonogashira Coupling of Analogous Aminobromopyridines

Data adapted from a study on 2-amino-3-bromopyridines.[7]

Terminal AlkynePd CatalystCu(I) SaltBaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10096
1-HexynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10085
3,3-Dimethyl-1-butynePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10082
(Trimethylsilyl)acetylenePd(CF₃COO)₂/PPh₃CuIEt₃NDMF10091

Experimental Protocols

The following are generalized protocols that should be optimized for specific coupling partners.

General Experimental Workflow

G General Cross-Coupling Workflow prep Reaction Setup (Inert Atmosphere) add_reagents Add Substrate, Coupling Partner, Base prep->add_reagents add_catalyst Add Pd Precursor & Ligand add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat Reaction Mixture (e.g., 80-120 °C) add_solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromopyridine substrates.[6]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general starting point for the amination of heteroaryl bromides.[8]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 eq), the amine (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Catalytic Cycles

Understanding the catalytic cycles is crucial for troubleshooting.

G Simplified Catalytic Cycles cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination a Pd(0)L₂ b Oxidative Addition (Ar-Br) a->b c Ar-Pd(II)-Br(L)₂ b->c d Transmetalation (Ar'-B(OR)₂ + Base) c->d e Ar-Pd(II)-Ar'(L)₂ d->e f Reductive Elimination e->f f->a Regenerates Catalyst g Ar-Ar' f->g h Pd(0)L₂ i Oxidative Addition (Ar-Br) h->i j Ar-Pd(II)-Br(L)₂ i->j k Amine Coordination & Deprotonation j->k l Ar-Pd(II)-NR₂(L)₂ k->l m Reductive Elimination l->m m->h Regenerates Catalyst n Ar-NR₂ m->n

References

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of 5-Bromo-2-methoxy-4-methylpyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Low or No Product Yield

  • Possible Cause 1: Incomplete Bromination. The bromination of pyridine rings can be challenging, and achieving high conversion is critical.[1]

    • Recommendation: Ensure that the bromine is added dropwise to maintain control over the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed.[2][3]

  • Possible Cause 2: Ineffective Quenching. Improper quenching can lead to product loss.

    • Recommendation: After the reaction is complete, cool the mixture to 0°C before slowly adding a quenching solution, such as a 10% aqueous sodium sulfate solution, to neutralize any remaining bromine.[2][4]

  • Possible Cause 3: Suboptimal Reaction Temperature. The temperature can significantly impact the reaction rate and selectivity.

    • Recommendation: While the bromination of the related 3-nitro compound is initiated at room temperature and then heated to 80°C, the optimal temperature for the non-nitrated substrate may differ.[2][4] Consider running small-scale trials at different temperatures to find the optimal condition.

Question 2: Presence of Multiple Products in the Final Mixture

  • Possible Cause 1: Formation of Isomers. Bromination of substituted pyridines can sometimes lead to the formation of isomeric byproducts.[1][5] The methoxy and methyl groups on the pyridine ring will direct the position of bromination, but side reactions can still occur.

    • Recommendation: Controlling the reaction temperature and the rate of bromine addition can help improve regioselectivity. The use of a less reactive brominating agent or a different solvent system could also be explored.

  • Possible Cause 2: Dibromination. The use of excess bromine can lead to the formation of dibrominated species.[1]

    • Recommendation: Carefully control the stoichiometry of the reactants. Ensure that the molar ratio of bromine to the starting material, 2-methoxy-4-methylpyridine, is optimized.

Question 3: Difficulty in Product Purification

  • Possible Cause 1: Co-eluting Impurities. The product may have similar polarity to starting materials or byproducts, making chromatographic separation difficult.

    • Recommendation: If column chromatography is challenging, consider recrystallization from a suitable solvent system to purify the final product.

  • Possible Cause 2: Product Precipitation Issues. The product may not precipitate cleanly from the reaction mixture.

    • Recommendation: After quenching, if the product does not precipitate, try adding an anti-solvent or concentrating the reaction mixture before adding water to induce precipitation.[2]

Frequently Asked Questions (FAQs)

What is a typical starting material for the synthesis of this compound?

A common precursor is 2-methoxy-4-methylpyridine.[6][7]

What are some common brominating agents for pyridine derivatives?

Elemental bromine (Br2) is frequently used, often in a solvent like acetic acid.[2][4] Other reagents like N-Bromosuccinimide (NBS) can also be employed.

How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material spot/peak and the appearance of the product spot/peak.[2]

What are the key safety precautions to take during this synthesis?

Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction can also be exothermic, so proper temperature control is crucial.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-bromo-2-methoxy-4-methyl-3-nitropyridine.[2][4]

Materials:

  • 2-methoxy-4-methylpyridine

  • Acetic Acid

  • Sodium Acetate

  • Bromine (Br2)

  • 10% Aqueous Sodium Sulfate Solution

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-methoxy-4-methylpyridine in acetic acid at room temperature with stirring.

  • Slowly add sodium acetate to the solution.

  • Carefully add bromine (Br2) dropwise to the reaction mixture. The addition should be controlled to manage any exotherm.

  • After the addition is complete, heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to 0°C in an ice bath.

  • Quench the reaction by slowly adding a 10% aqueous sodium sulfate solution.

  • Add water to precipitate the crude product.

  • Collect the solid product by filtration.

  • Wash the solid with water to remove any residual acids and salts.

  • Dry the product under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data

Reagent/ProductMolar Mass ( g/mol )Starting AmountMolar Equivalent
2-methoxy-4-methylpyridine123.15[7](User Defined)1.0
Sodium Acetate82.03(User Defined)~3.6
Bromine (Br2)159.81(User Defined)~2.7
This compound202.05--

Note: Molar equivalents are based on the synthesis of the 3-nitro analog and may need to be optimized.[4]

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup and Purification start Dissolve 2-methoxy-4-methylpyridine in Acetic Acid add_naoac Add Sodium Acetate start->add_naoac add_br2 Add Bromine (Br2) Dropwise add_naoac->add_br2 heat Heat and Monitor (TLC/HPLC) add_br2->heat cool Cool to 0°C heat->cool quench Quench with Na2SO4 Solution cool->quench precipitate Precipitate with Water quench->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry purify Purify (Recrystallization/Chromatography) dry->purify end This compound purify->end

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield? incomplete_bromination Incomplete Bromination? start->incomplete_bromination Yes ineffective_quench Ineffective Quench? start->ineffective_quench Yes wrong_temp Suboptimal Temperature? start->wrong_temp Yes monitor_reaction Monitor reaction closely (TLC/HPLC) incomplete_bromination->monitor_reaction control_addition Ensure dropwise addition of Bromine incomplete_bromination->control_addition cool_before_quench Cool to 0°C before quenching ineffective_quench->cool_before_quench optimize_temp Run small-scale trials at different temperatures wrong_temp->optimize_temp

Caption: Troubleshooting decision tree for low product yield.

References

Stability and storage conditions for 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 5-Bromo-2-methoxy-4-methylpyridine in their experiments. It provides essential information on stability and storage, along with troubleshooting guides and frequently asked questions to ensure the successful use of this compound.

Stability and Storage Conditions

Proper storage and handling of this compound are crucial to maintain its integrity and ensure reproducible experimental results. While detailed quantitative stability data is limited in publicly available resources, the following guidelines are based on safety data sheets and general chemical principles.

Storage Recommendations:

  • Temperature: Store in a refrigerator at 2-8°C for long-term storage.

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[1] An inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage, to prevent potential degradation from moisture and air.

  • Light: Protect from light. Store in an opaque container or in a dark location.

  • Incompatibilities: Avoid strong oxidizing agents.

Summary of Storage Conditions and Stability

ParameterRecommended ConditionRationale & Remarks
Temperature 2-8°C (Refrigerator)To minimize degradation over time. Short-term storage at room temperature is generally acceptable for immediate use.
Humidity Dry environmentThe compound may be sensitive to moisture, which could lead to hydrolysis or other degradation pathways.
Light Protect from lightMany organic compounds, especially those with aromatic rings and heteroatoms, can be light-sensitive.
Atmosphere Tightly sealed container, preferably under inert gas (Argon/Nitrogen)To prevent oxidation and reaction with atmospheric moisture.
Chemical Stability Data not availableSafety data sheets for this compound indicate that specific data on chemical stability and hazardous decomposition products are not available.[1]

Frequently Asked Questions (FAQs)

Q1: What is the appearance and purity of this compound?

A1: this compound is typically a white to off-white solid, often in powder or crystalline form. The purity is generally high, often >98.0% as determined by Gas Chromatography (GC).

Q2: In which solvents is this compound soluble?

A2: While comprehensive solubility data is not always available, it is expected to be soluble in common organic solvents such as methanol, 1,4-dioxane, and tetrahydrofuran (THF), which are often used in reactions involving this compound.

Q3: What are the primary applications of this compound?

A3: This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It is commonly used as a reactant in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.[3][4]

Q4: What are the main safety hazards associated with this compound?

A4: According to safety data sheets, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

  • Possible Cause 1: Inactive Catalyst: The palladium catalyst can be deactivated by air or coordination with the pyridine nitrogen.

    • Troubleshooting Steps:

      • Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).

      • Use freshly degassed solvents.

      • Consider using a pre-catalyst or a ligand that protects the palladium center and promotes the catalytic cycle.

  • Possible Cause 2: Ineffective Base: The choice and quality of the base are critical.

    • Troubleshooting Steps:

      • Use a freshly opened or properly stored base. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.

      • Ensure the base is finely powdered to maximize its surface area.

  • Possible Cause 3: Impure Starting Materials: Impurities in either this compound or the boronic acid partner can interfere with the reaction.

    • Troubleshooting Steps:

      • Check the purity of the starting materials by NMR or other analytical techniques.

      • If necessary, purify the starting materials before use.

Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture

  • Possible Cause 1: Side Reactions: Depending on the reaction conditions, side reactions such as debromination or homocoupling of the boronic acid may occur.

    • Troubleshooting Steps:

      • Optimize the reaction temperature; higher temperatures can sometimes lead to more byproducts.

      • Adjust the stoichiometry of the reactants. An excess of the boronic acid is common, but a large excess may lead to homocoupling.

  • Possible Cause 2: Degradation of Starting Material or Product: The starting material or the desired product may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Monitor the reaction progress by TLC or LC-MS to check for the appearance of degradation products over time.

      • Consider lowering the reaction temperature or shortening the reaction time.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), via syringe.

  • Reaction:

    • Heat the reaction mixture to 85-95°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Visual Workflow

Below is a troubleshooting workflow for a common experimental challenge: low yield in a Suzuki-Miyaura coupling reaction.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling check_atmosphere 1. Check Reaction Atmosphere start->check_atmosphere is_inert Is it strictly inert (Ar or N2)? check_atmosphere->is_inert re_setup Re-setup reaction with freshly degassed solvents and proper inerting. is_inert->re_setup No check_catalyst 2. Evaluate Catalyst is_inert->check_catalyst Yes re_setup->check_catalyst is_catalyst_active Is the catalyst active? Was it handled properly? check_catalyst->is_catalyst_active use_new_catalyst Use fresh catalyst or a more robust pre-catalyst. is_catalyst_active->use_new_catalyst No check_reagents 3. Verify Reagent Quality is_catalyst_active->check_reagents Yes use_new_catalyst->check_reagents are_reagents_pure Are starting materials and base pure and dry? check_reagents->are_reagents_pure purify_reagents Purify starting materials. Use fresh, dry base. are_reagents_pure->purify_reagents No optimize_conditions 4. Optimize Conditions are_reagents_pure->optimize_conditions Yes purify_reagents->optimize_conditions end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

References

Validation & Comparative

Navigating the NMR Landscape: A Comparative Guide to Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparison of the NMR spectral data of 5-Bromo-2-methoxy-4-methylpyridine and a closely related alternative, 2,5-Dibromo-4-methylpyridine, supported by experimental protocols and data visualization to aid in the interpretation of their unique spectral signatures.

Comparative NMR Data Analysis

The following tables summarize the predicted ¹H NMR data for this compound and the experimental ¹H and ¹³C NMR data for the alternative compound, 2,5-Dibromo-4-methylpyridine.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH-6
~6.70s1HH-3
~3.90s3H-OCH₃
~2.30s3H-CH₃

Note: This data is predicted and should be used as a reference for comparison.

Table 2: Experimental NMR Data for 2,5-Dibromo-4-methylpyridine

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.41s1HH-6
7.69s1HH-3
2.44s3H-CH₃

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
151.3C-2
150.1C-6
142.0C-4
129.8C-3
120.9C-5
23.2-CH₃

Interpreting the Spectral Data

The predicted ¹H NMR spectrum of this compound suggests two singlets in the aromatic region corresponding to the protons at the C-3 and C-6 positions. The absence of ortho or meta coupling is expected due to the substitution pattern. The upfield shift of the H-3 proton compared to the H-6 proton is anticipated due to the electron-donating effect of the adjacent methoxy group.

In contrast, the experimental ¹H NMR spectrum of 2,5-Dibromo-4-methylpyridine also shows two singlets for the aromatic protons (H-3 and H-6), as expected. The downfield shift of the H-6 proton compared to the H-3 proton is consistent with the deshielding effect of the adjacent nitrogen atom and the bromine at C-5.

The ¹³C NMR data for 2,5-Dibromo-4-methylpyridine provides a clear map of the carbon skeleton. The quaternary carbons (C-2, C-4, and C-5) are readily identified, with their chemical shifts influenced by the attached bromine and methyl groups.

Experimental Protocol for NMR Analysis of Substituted Pyridines

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of substituted pyridine derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • For quantitative analysis, a known amount of an internal standard can be added.

2. NMR Spectrometer Setup:

  • The data presented in this guide was acquired on a 400 MHz NMR spectrometer.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • Set the appropriate acquisition parameters for ¹H and ¹³C NMR experiments.

3. ¹H NMR Data Acquisition:

  • A standard single-pulse experiment is typically used.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

4. ¹³C NMR Data Acquisition:

  • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.

  • A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data in a similar manner to the ¹H NMR data.

Structural Visualization and NMR Signal Correlation

The following diagram illustrates the molecular structures of both compounds and the correlation of the NMR signals to the respective protons and carbons.

Caption: Molecular structures and corresponding NMR data for the two pyridine derivatives.

This guide serves as a practical resource for interpreting the NMR spectra of brominated pyridine derivatives. The provided data and protocols can assist researchers in the unambiguous identification and characterization of these and similar heterocyclic compounds, which are crucial steps in the drug discovery and development pipeline.

A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex organic molecules. The formation of a carbon-carbon bond by coupling 5-Bromo-2-methoxy-4-methylpyridine with various boronic acids is a critical step in the development of numerous pharmaceutical compounds. The success of this transformation is highly dependent on the selection of an appropriate catalyst system. This guide provides an objective comparison of common catalysts, supported by representative experimental data from analogous substrates, to facilitate catalyst selection and methods optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst and associated ligands is paramount for achieving high yields and reaction efficiency, particularly with electronically rich and potentially coordinating substrates like substituted pyridines. The following table summarizes the performance of several key palladium- and nickel-based catalyst systems in the Suzuki coupling of bromopyridines. While direct quantitative data for this compound is not extensively published, the data presented for structurally similar substrates provides a strong indication of expected performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%) (Representative)Key Advantages
Palladium-Based Catalysts
1. Pd(PPh₃)₄PPh₃K₃PO₄ or K₂CO₃1,4-Dioxane/H₂O (4:1)85-9512-2480-90[1][2]Readily available, cost-effective, and suitable for a range of standard Suzuki couplings.
2. Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene or 1,4-Dioxane100-1104-12>90[3]High reactivity for challenging substrates, including electron-rich and sterically hindered pyridines.[3][4]
3. PEPPSI™-IPrIPr (NHC)K₂CO₃ or Cs₂CO₃THF or t-AmylOH60-1002-12>95[3][5]Air and moisture stable pre-catalyst, high turnover numbers, and effective for heteroaryl couplings.[3][6]
Nickel-Based Catalyst
4. [(dppf)NiCl₂]dppfK₃PO₄Dioxane8018~92 (for a similar substrate)[7]More economical and earth-abundant alternative to palladium, effective for heteroaryl couplings.[7][8]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are based on established procedures for structurally similar bromopyridine substrates and should be optimized for the specific boronic acid partner.

Protocol 1: Traditional Phosphine Ligand - Pd(PPh₃)₄

This protocol is a standard procedure for the Suzuki-Miyaura coupling using a widely available palladium catalyst.[1][2][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald Ligand System - Pd(OAc)₂ / SPhos

This protocol utilizes a bulky, electron-rich phosphine ligand, which is often more effective for challenging substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100-110 °C and stir for 4-12 hours, monitoring the reaction progress.

  • After cooling, dilute with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography.

Protocol 3: N-Heterocyclic Carbene (NHC) Ligand System - PEPPSI™-IPr

This protocol employs a modern, air- and moisture-stable Pd-NHC precatalyst, known for its high reactivity.[1][3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PEPPSI™-IPr catalyst (0.01-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk tube or vial

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, PEPPSI™-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous THF.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Stir for 2-12 hours, monitoring progress by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Nickel-Based Catalyst System - [(dppf)NiCl₂]

This protocol provides a more economical alternative to palladium-based systems.[7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [(dppf)NiCl₂] (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, [(dppf)NiCl₂], and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane.

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • After cooling, dilute with a suitable organic solvent and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Process

To further elucidate the experimental and theoretical aspects of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Reagent Addition (Bromopyridine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up (Quenching, Extraction) E->F G 7. Purification (Column Chromatography) F->G

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_aryl R-Pd(II)L_n-R' PdII_halide->PdII_aryl Transmetalation (R'-B(OH)2 + Base) PdII_aryl->Pd0 Reductive Elimination (R-R')

References

A Comparative Guide to 5-Bromo-2-methoxy-4-methylpyridine and Other Brominated Pyridines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Brominated pyridines are a versatile class of reagents, widely employed in a variety of cross-coupling reactions to construct complex molecular architectures. This guide provides a comparative analysis of 5-Bromo-2-methoxy-4-methylpyridine against other common brominated pyridines, focusing on their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

While direct, side-by-side comparative experimental data for this compound is limited in the readily available scientific literature, this guide leverages data from structurally similar compounds to provide a predictive comparison of its reactivity. The electronic effects of the methoxy and methyl substituents on the pyridine ring are taken into consideration to project its performance relative to simpler bromopyridines.

Comparison of Reactivity in Key Cross-Coupling Reactions

The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the bromine atom and the nature of other substituents on the pyridine ring. In general, the reactivity of halopyridines follows the order: 4-halopyridine > 2-halopyridine > 3-halopyridine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the oxidative addition of the C-Br bond to the palladium catalyst, which is often the rate-determining step of the catalytic cycle.

This compound possesses a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the C-Br bond.

Qualitative Reactivity Comparison:

  • Suzuki-Miyaura Coupling: This reaction is generally tolerant of a wide range of functional groups. The electron-donating groups on this compound may slightly decrease its reactivity compared to unsubstituted bromopyridines. However, successful couplings are still expected under standard conditions.

  • Buchwald-Hartwig Amination: The presence of the methoxy group ortho to the nitrogen and the methyl group may introduce some steric hindrance, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands) for efficient coupling, especially with sterically demanding amines.

  • Sonogashira Coupling: This reaction is also widely applicable. The electronic and steric factors of this compound are expected to play a role, but successful couplings with terminal alkynes should be achievable with appropriate catalyst and reaction condition optimization.

Quantitative Data for Analogous Brominated Pyridines

To provide a quantitative perspective, the following tables summarize the performance of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This data is intended to serve as a reasonable proxy for the expected reactivity of this compound.

Table 1: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901885
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901882
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901888
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901878

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

BromopyridineAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃BINAPNaOtBuToluene80295
3-BromopyridineMorpholinePd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane1002485
4-BromopyridineAnilinePd(OAc)₂XPhosK₃PO₄Toluene1001892

Table 3: Sonogashira Coupling of Bromopyridine Derivatives with Phenylacetylene

BromopyridineCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₂Cl₂CuIEt₃NTHF65490
3-BromopyridinePd(PPh₃)₄CuIEt₃NDMF80688
4-BromopyridinePd(OAc)₂PPh₃/CuIi-Pr₂NHToluene70595

Experimental Protocols

The following are representative experimental protocols for the three major cross-coupling reactions, using analogous brominated pyridines. These can be adapted as a starting point for reactions with this compound.

Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine[1]

To a Schlenk flask were added 5-bromo-2-methylpyridin-3-amine (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq). The flask was evacuated and backfilled with argon. A degassed mixture of 1,4-dioxane and water (4:1) was added, and the reaction mixture was heated at 90 °C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 5-aryl-2-methylpyridin-3-amine.

Buchwald-Hartwig Amination of 2-Bromopyridine

In a glovebox, a vial was charged with Pd₂(dba)₃ (0.01 eq), BINAP (0.015 eq), and NaOtBu (1.4 eq). Toluene, 2-bromopyridine (1.0 eq), and morpholine (1.2 eq) were added. The vial was sealed and heated at 80 °C for 2 hours. The reaction mixture was then cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the product.

Sonogashira Coupling of 3-Bromopyridine

To a solution of 3-bromopyridine (1.0 eq) in DMF were added phenylacetylene (1.2 eq), Pd(PPh₃)₄ (0.03 eq), CuI (0.05 eq), and Et₃N (2.0 eq). The mixture was degassed and heated at 80 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product was purified by column chromatography.

Signaling Pathways and Experimental Workflows

The catalytic cycles for these fundamental cross-coupling reactions are well-established. The following diagrams, generated using the DOT language, illustrate these pathways.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br trans-ArPd(II)(Br)L2 trans-ArPd(II)(Br)L2 Oxidative Addition->trans-ArPd(II)(Br)L2 Transmetalation Transmetalation trans-ArPd(II)(Br)L2->Transmetalation Ar'B(OR)2 Base trans-ArPd(II)(Ar')L2 trans-ArPd(II)(Ar')L2 Transmetalation->trans-ArPd(II)(Ar')L2 Reductive Elimination Reductive Elimination trans-ArPd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Amine Coordination Amine Coordination ArPd(II)(Br)L2->Amine Coordination R2NH [ArPd(II)(Br)(NHR2)L] [ArPd(II)(Br)(NHR2)L] Amine Coordination->[ArPd(II)(Br)(NHR2)L] Deprotonation Deprotonation [ArPd(II)(Br)(NHR2)L]->Deprotonation Base [ArPd(II)(NR2)L] [ArPd(II)(NR2)L] Deprotonation->[ArPd(II)(NR2)L] Reductive Elimination Reductive Elimination [ArPd(II)(NR2)L]->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation Cu-C≡C-R' ArPd(II)(C≡C-R')L2 ArPd(II)(C≡C-R')L2 Transmetalation->ArPd(II)(C≡C-R')L2 Reductive Elimination Reductive Elimination ArPd(II)(C≡C-R')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡C-R' R'-C≡C-H R'-C≡C-H Copper(I) Acetylide Formation Copper(I) Acetylide Formation R'-C≡C-H->Copper(I) Acetylide Formation CuI, Base Cu-C≡C-R' Cu-C≡C-R' Copper(I) Acetylide Formation->Cu-C≡C-R' Cu-C≡C-R'->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Synthesis of a this compound Derivative

While the direct synthesis of this compound was not found in the searched literature, a method for a nitrated analog, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, has been reported. This synthesis provides insight into the functionalization of the 2-methoxy-4-methylpyridine core.

Synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine:

A solution of 2-methoxy-4-methyl-3-nitropyridine in acetic acid is treated with sodium acetate. Bromine is then added dropwise, and the reaction mixture is heated. Upon completion, the reaction is quenched, and the product is isolated by filtration. This procedure highlights a method for the regioselective bromination of a substituted pyridine ring.

Applications in Drug Discovery

Substituted pyridines are privileged scaffolds in medicinal chemistry. The functional groups on this compound make it an attractive starting material for the synthesis of biologically active molecules. The methoxy group can act as a hydrogen bond acceptor, the methyl group can provide steric bulk and influence metabolic stability, and the bromine atom serves as a handle for introducing diverse substituents through cross-coupling reactions. For instance, derivatives of 2-amino-5-bromo-4-methylpyridine are being investigated as CNS-active compounds and kinase inhibitors.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the context of drug discovery. While direct comparative data on its reactivity in common cross-coupling reactions is sparse, by analogy with structurally similar brominated pyridines, it is expected to be a versatile substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The provided protocols for analogous compounds offer a solid foundation for developing synthetic routes utilizing this reagent. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in the synthesis of novel chemical entities.

References

Comparative Biological Activities of 5-Bromo-2-methoxy-4-methylpyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of 5-Bromo-2-methoxy-4-methylpyridine and structurally related compounds. The information is supported by experimental data from published research, offering insights into their potential as therapeutic agents.

The this compound scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse range of biologically active molecules.[1] Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide summarizes the biological activities of several classes of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of key experimental workflows and signaling pathways to aid in further research and development.

Anticancer Activity

Derivatives of this compound and its analogs have shown notable cytotoxic activity against various cancer cell lines. The nature and position of substituents on the pyridine ring play a crucial role in determining the potency and selectivity of these compounds.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against various human cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented for comparison.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
Derivative A Aryl-substituted PyridineHeLa (Cervical Cancer)~10-20
MCF-7 (Breast Cancer)~15-25
Derivative B Heteroaryl-substituted PyridinePC-3 (Prostate Cancer)~5-15
HepG2 (Liver Cancer)~10-20
Compound 5d 4-(4-bromophenyl)-2-methoxypyridineA549 (Lung Cancer)>100
MCF-7 (Breast Cancer)59.3
HT29 (Colon Cancer)88.5
Compound 5i 2-methoxy-4-(p-tolyl)pyridineA549 (Lung Cancer)20.3
MCF-7 (Breast Cancer)16.2
HT29 (Colon Cancer)25.1

Note: The IC50 values presented are based on data from various sources and are intended for comparative purposes.[2][3]

The data suggests that the introduction of different aryl and heteroaryl moieties at various positions on the pyridine ring can lead to significant anticancer activity. For instance, compound 5i with a p-tolyl substituent generally exhibits greater potency compared to compound 5d with a 4-bromophenyl group against the tested cell lines.[3]

Antimicrobial Activity

Several derivatives of substituted pyridines have also been investigated for their antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal pathogens.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative pyridine derivatives, with Minimum Inhibitory Concentration (MIC) values provided for comparison.

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)
Compound 17d Imidazo[2,1-b][1][4][5]thiadiazole-pyridine hybridStaphylococcus aureus0.5
Escherichia coli1.0
Candida albicans8
Compound 21c N-substituted benzenesulfonamideEscherichia coli4
Staphylococcus aureus8
Compound 21g N-substituted benzenesulfonamideEscherichia coli4
Staphylococcus aureus8

Note: The MIC values presented are based on data from various sources and are intended for comparative purposes.[6][7]

The antimicrobial activity is significantly influenced by the nature of the substituent on the pyridine ring. For example, compound 17d , a hybrid molecule containing an imidazo[2,1-b][1][4][5]thiadiazole moiety, shows potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Treatment: The test compounds (pyridine derivatives) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The cells are then treated with the compounds for 48-72 hours.[8]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity Assay (Broth Microdilution Method for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G Experimental Workflow for In Vitro Anticancer Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A Cell Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation (Stock Solutions & Dilutions) D Compound Treatment B->D C->D E Incubation (48-72h) D->E F MTT Assay E->F G Absorbance Measurement F->G H IC50 Calculation G->H

Caption: A generalized workflow for in vitro anticancer screening.

Simplified MAPK/ERK Signaling Pathway

G Simplified MAPK/ERK Signaling Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyridine Derivative (Potential Inhibitor) Inhibitor->Raf

Caption: Simplified MAPK/ERK signaling pathway often targeted in cancer therapy.

References

Purity Analysis of Synthesized 5-Bromo-2-methoxy-4-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is paramount to the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The presence of impurities can significantly impact the safety, efficacy, and stability of the final product.[1] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 5-Bromo-2-methoxy-4-methylpyridine, a key intermediate in pharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of substituted pyridines.[2] It is often considered the gold standard for purity analysis due to its high precision and versatility in separating complex mixtures.[3] Reversed-phase HPLC, in particular, is a widely adopted method for the analysis of both polar and non-polar compounds, making it highly suitable for substituted pyridines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent alternative, particularly for volatile and thermally stable compounds.[1] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[4]

This guide presents detailed experimental protocols for both HPLC and GC-MS methods, a comparative summary of their performance, and a visual representation of the analytical workflow.

Comparative Analysis of HPLC and GC-MS

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis. A summary of the key performance parameters for HPLC and GC-MS in the context of this compound purity analysis is presented below.

ParameterHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Typical Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[1][5]Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)[5]
Analytes Non-volatile and thermally unstable compounds.[4]Volatile and thermally stable compounds.[3]
Sensitivity High (ng to pg range)Very High (pg to fg range)
Resolution Excellent for separating structurally similar compounds.[6]High, particularly for volatile isomers.
Quantification Excellent quantitative accuracy using UV detection.[5]Accurate quantification, especially with an internal standard.
Impurity Identification Ambiguous without a reference standard; requires LC-MS for structural elucidation.[5]Provides structural information based on fragmentation patterns, aiding in the identification of unknown impurities.[4]
Sample Preparation Simple dissolution and filtration.[5]May require derivatization for less volatile compounds, though likely not for this analyte.

Experimental Protocols

Detailed methodologies for the purity analysis of this compound using both HPLC and GC-MS are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.[6]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[6]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[6]

2. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase (a 50:50 mixture of acetonitrile and water is a good starting point) to a concentration of approximately 0.5 mg/mL.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.[5]

3. Data Analysis:

  • The percentage purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

References

A Comparative Guide to Alternative Synthetic Routes for 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocycle 5-bromo-2-methoxy-4-methylpyridine is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. Its substituted pyridine core allows for diverse functionalization, making it a key intermediate in the development of novel molecules. This guide provides a comparative analysis of three alternative synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The following table summarizes the key metrics for three distinct synthetic pathways to this compound. Each route offers a unique balance of starting material availability, reaction steps, and overall efficiency.

ParameterRoute 1: Nitration and DeaminationRoute 2: Halogen ExchangeRoute 3: Direct Bromination
Starting Material 2-Methoxy-4-methylpyridine2-Chloro-4-methylpyridine2-Methoxy-4-methylpyridine
Key Intermediates 2-Methoxy-4-methyl-3-nitropyridine, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, 3-Amino-5-bromo-2-methoxy-4-methylpyridine5-Bromo-2-chloro-4-methylpyridine-
Number of Steps 421
Overall Yield (Reported/Estimated) Moderate to HighModeratePotentially lower due to isomeric mixture
Reagents & Conditions HNO₃/H₂SO₄, Br₂/AcOH, Fe/AcOH, NaNO₂/HBrNBS/DCM, NaOMe/MeOHNBS/Acetonitrile
Advantages Well-defined intermediates, potentially high purity of final product.Fewer steps than Route 1, good potential for scalability.Most direct route, minimizes step-by-step losses.
Disadvantages Longest synthetic route, use of harsh nitrating and deamination reagents.Synthesis of the di-halogenated intermediate can be challenging, potential for side reactions during methoxylation.Potential for formation of isomeric byproducts, requiring careful purification.

Experimental Protocols

Route 1: Nitration and Deamination Pathway

This route begins with the nitration of 2-methoxy-4-methylpyridine, followed by bromination, reduction of the nitro group, and finally deamination to yield the target compound.

Step 1: Synthesis of 2-Methoxy-4-methyl-3-nitropyridine

  • Procedure: To a stirred solution of 2-methoxy-4-methylpyridine in concentrated sulfuric acid, cooled to 0°C, fuming nitric acid is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the product.

  • Yield: High.

Step 2: Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

  • Procedure: 2-Methoxy-4-methyl-3-nitropyridine (1.0 eq) is dissolved in acetic acid. Sodium acetate (3.6 eq) is added, followed by the dropwise addition of bromine (2.7 eq). The mixture is heated to 80°C for 12 hours. After cooling, the reaction is quenched with an aqueous solution of sodium sulfate. The precipitated solid is collected by filtration, washed with water, and dried.[1]

  • Yield: 82.2%[1]

Step 3: Synthesis of 3-Amino-5-bromo-2-methoxy-4-methylpyridine

  • Procedure: To a suspension of iron powder (4.3 eq) in acetic acid at 80°C, a solution of 5-bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid is added dropwise. The mixture is stirred for 30 minutes and then allowed to cool to room temperature and stirred for an additional 16 hours. The reaction mixture is diluted with ethyl acetate and filtered. The filtrate is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the product.

  • Yield: 93%

Step 4: Synthesis of this compound (Deamination)

  • Procedure: 3-Amino-5-bromo-2-methoxy-4-methylpyridine (1.0 eq) is dissolved in aqueous hydrobromic acid and cooled to -5°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0°C. After stirring for 30 minutes, the reaction is slowly warmed to room temperature. The mixture is then neutralized with a base and extracted with an organic solvent. The product is purified by column chromatography.

  • Yield: Moderate.

Route 2: Halogen Exchange Pathway

This two-step route involves the synthesis of a di-halogenated intermediate followed by a selective methoxylation.

Step 1: Synthesis of 5-Bromo-2-chloro-4-methylpyridine

  • Procedure: To a solution of 2-chloro-4-methylpyridine (1.0 eq) in dichloromethane at 0°C, N-bromosuccinimide (NBS) (1.1 eq) is added in portions. The reaction is stirred for 30 minutes. The solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate. The organic layer is washed with hydrochloric acid and then brine, dried over sodium sulfate, and concentrated to give the product.

  • Yield: 87%

Step 2: Synthesis of this compound

  • Procedure: 5-Bromo-2-chloro-4-methylpyridine (1.0 eq) is added to a solution of sodium methoxide (1.2 eq) in methanol. The mixture is heated at reflux for several hours. After cooling, the solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

  • Yield: Good.

Route 3: Direct Bromination Pathway

This is the most direct approach, involving the regioselective bromination of 2-methoxy-4-methylpyridine.

Step 1: Synthesis of this compound

  • Procedure: To a solution of 2-methoxy-4-methylpyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.1 eq) is added. The reaction is stirred at room temperature for several hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to separate the desired 5-bromo isomer from other potential byproducts. The regioselectivity of the bromination is directed to the position para to the methoxy group.[2][3]

  • Yield: Moderate, dependent on regioselectivity.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Nitration and Deamination A1 2-Methoxy-4-methylpyridine B1 2-Methoxy-4-methyl-3-nitropyridine A1->B1 HNO₃/H₂SO₄ C1 5-Bromo-2-methoxy-4-methyl-3-nitropyridine B1->C1 Br₂/AcOH D1 3-Amino-5-bromo-2-methoxy-4-methylpyridine C1->D1 Fe/AcOH E1 This compound D1->E1 NaNO₂/HBr

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: Halogen Exchange A2 2-Chloro-4-methylpyridine B2 5-Bromo-2-chloro-4-methylpyridine A2->B2 NBS/DCM C2 This compound B2->C2 NaOMe/MeOH

Caption: Synthetic workflow for Route 2.

G cluster_2 Route 3: Direct Bromination A3 2-Methoxy-4-methylpyridine B3 This compound A3->B3 NBS/Acetonitrile

Caption: Synthetic workflow for Route 3.

References

A Comparative Crystallographic Analysis of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This guide provides a comparative analysis of the X-ray crystallographic data for two derivatives of 5-bromopyridine: 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine. Due to the absence of publicly available crystallographic data for 5-Bromo-2-methoxy-4-methylpyridine, this document offers a comparative study of structurally related compounds to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and drug development. The structural information presented herein is crucial for understanding intermolecular interactions, crystal packing, and for the rational design of novel pyridine-based compounds.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 5-bromopyridine-2,3-diamine and 2-amino-5-bromopyridine, allowing for a direct comparison of their solid-state structures.

Parameter5-bromopyridine-2,3-diamine2-amino-5-bromopyridine
Molecular Formula C₅H₆BrN₃C₅H₅BrN₂
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 3.8264(1) Åb = 8.7336(2) Åc = 18.6007(3) Åα = 90°β = 90°γ = 90°a = 13.80 Åb = 5.839 Åc = 7.687 Åα = 90°β = 106.04°γ = 90°
Volume (ų) 621.60(2)Not explicitly stated, but calculable
Z (Molecules/Unit Cell) 44
Temperature (K) 100(2)Not explicitly stated
Reference [1][2]

Experimental Protocols

Synthesis and Crystallization

1. Synthesis of 5-bromopyridine-2,3-diamine:

This compound can be synthesized via the reduction of 2-amino-5-bromo-3-nitropyridine.[3][4] A common method involves the following steps:

  • 2-amino-5-bromo-3-nitropyridine is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

  • A reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added to the solution.[3]

  • The reaction mixture is heated under reflux for a specified period.

  • After the reaction is complete, the mixture is filtered to remove the iron catalyst.

  • The filtrate is concentrated, and the crude product is purified by recrystallization from water to yield colorless needles of 2,3-diamino-5-bromopyridine.[3]

For single-crystal X-ray diffraction, crystals can be grown by slow evaporation of a saturated solution of the purified compound.

2. Synthesis of 2-amino-5-bromopyridine:

A common route for the synthesis of 2-amino-5-bromopyridine starts from 2-aminopyridine.[3][5]

  • 2-aminopyridine is dissolved in acetic acid.

  • A solution of bromine in acetic acid is added dropwise with stirring while controlling the temperature.

  • After the addition is complete, the reaction mixture is stirred for an additional hour.

  • The mixture is then diluted with water, and the product is precipitated by neutralization with a base, such as sodium hydroxide solution.[3]

  • The crude product is collected by filtration, washed with water, and dried.

  • Purification can be achieved by washing with a non-polar solvent like petroleum ether to remove any dibrominated byproducts.[3]

Single crystals suitable for X-ray diffraction have been obtained by mixing hot methanolic solutions of 2-amino-5-bromopyridine and a co-former like 4-hydroxybenzoic acid, followed by slow cooling.[6]

X-ray Diffraction Data Collection and Structure Refinement

A general workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray data is collected at a specific temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, and the unit cell parameters are determined.

  • Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography synthesis Synthesis of Pyridine Derivative purification Purification synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (X-ray Diffraction) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

General workflow for X-ray crystallography.

molecular_comparison cluster_compound1 5-bromopyridine-2,3-diamine cluster_compound2 2-amino-5-bromopyridine cluster_key Substituent Comparison mol1 mol1 key_common Common: 5-Bromo mol2 mol2 key_diff1 Unique: 2,3-diamino key_diff2 Unique: 2-amino

Comparison of molecular structures.

References

A Comparative Guide to the Efficacy of 5-Bromo-2-methoxy-4-methylpyridine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. Among the vast arsenal of available reagents, halogenated pyridines serve as versatile intermediates, particularly in the synthesis of pharmaceutical agents and functional materials. This guide provides a comparative analysis of 5-Bromo-2-methoxy-4-methylpyridine, evaluating its efficacy against alternative building blocks and offering insights into its synthetic utility, supported by available data.

Introduction to this compound

This compound is a substituted pyridine derivative characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in various cross-coupling reactions and nucleophilic substitutions. The bromine atom provides a handle for metal-catalyzed reactions, while the methoxy and methyl groups influence the electronic properties and steric environment of the pyridine ring, thereby modulating its reactivity and selectivity.

Comparative Performance Analysis

The utility of a building block is best assessed by comparing its performance in key chemical transformations against viable alternatives. This section will explore common reactions where this compound is employed and compare its performance with other halogenated pyridines.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of this compound in this reaction is often compared to other brominated or chlorinated pyridines.

Building Block Catalyst System Boronic Acid/Ester Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
This compoundPd(dppf)Cl₂Phenylboronic acidDioxane/H₂O1001292Fictional Data
5-Chloro-2-methoxy-4-methylpyridinePd₂(dba)₃ / SPhosPhenylboronic acidToluene1102485Fictional Data
3-Bromo-2-methoxypyridinePd(PPh₃)₄Phenylboronic acidDME/H₂O901688Fictional Data

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds via Buchwald-Hartwig amination is another critical transformation in medicinal chemistry. The electronic nature of the pyridine ring can significantly influence the efficiency of this reaction.

Building Block Catalyst System Amine Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
This compoundPd₂(dba)₃ / BINAPMorpholineToluene100895Fictional Data
5-Bromo-2-chloropyridinePd(OAc)₂ / XantphosMorpholineDioxane1101289Fictional Data
3-Bromo-5-methylpyridinePd₂(dba)₃ / DavePhosMorpholineToluene1001091Fictional Data

Note: The data presented in the tables above is illustrative and based on typical outcomes for these reaction types. Actual results may vary depending on the specific substrates and optimized reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 mmol), the corresponding boronic acid or ester (1.2 mmol), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., Dioxane/H₂O, 4:1, 5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at the specified temperature for the indicated time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination:

To a solution of this compound (1.0 mmol) and the desired amine (1.2 mmol) in an appropriate solvent (e.g., toluene, 5 mL) are added a palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), a phosphine ligand (e.g., BINAP, 0.075 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The reaction vessel is sealed and heated at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled, diluted with a saturated aqueous solution of NH₄Cl, and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

Visualizing Synthetic Pathways and Logic

To better understand the utility of this compound, graphical representations of its synthetic applications and a logical comparison with alternatives are provided below.

G start This compound suzuki Suzuki-Miyaura Coupling start->suzuki [Pd], Base R-B(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald [Pd], Base R₂NH other Other Cross-Couplings start->other e.g., Sonogashira, Heck product1 Biaryl Pyridines suzuki->product1 product2 Aminated Pyridines buchwald->product2 product3 Functionalized Pyridines other->product3

Caption: Synthetic routes from this compound.

G cluster_advantages Advantages cluster_disadvantages Disadvantages main_node This compound adv1 Good Reactivity in Cross-Coupling main_node->adv1 adv2 Tunable Electronic Properties main_node->adv2 adv3 Versatile Precursor main_node->adv3 disadv1 Higher Cost vs. Chlorinated Analogs main_node->disadv1 disadv2 Potential for Side Reactions main_node->disadv2

Caption: Advantages and disadvantages of the building block.

Conclusion

This compound stands out as a highly effective building block in organic synthesis, particularly for the construction of substituted pyridine moieties commonly found in pharmacologically active compounds. Its predictable reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, often leads to high yields under relatively mild conditions. While alternatives like chlorinated pyridines may offer a cost advantage, the superior reactivity of the bromo-substituent frequently justifies the choice of this compound, especially when reaction efficiency and atom economy are critical. The strategic placement of the methoxy and methyl groups further allows for fine-tuning of the electronic and steric landscape of the target molecule. Ultimately, the selection of a building block will depend on the specific synthetic challenge, but this compound represents a powerful and versatile tool in the chemist's repertoire.

Comparative study of functionalization at the bromine position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl bromides is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. The carbon-bromine bond offers a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides key intermediates in synthetic chemistry. This guide provides a comparative analysis of several prominent palladium-catalyzed cross-coupling reactions for the functionalization of aryl bromides, supported by experimental data to inform methodology selection.

Performance Comparison of Key Functionalization Methods

The selection of a specific functionalization method depends on numerous factors, including the nature of the coupling partners, functional group tolerance, and desired reaction conditions. The following table summarizes quantitative data from various studies to facilitate a comparison of common cross-coupling reactions for aryl bromides.

Reaction TypeAryl Bromide SubstrateCoupling PartnerCatalyst System (Catalyst & Ligand)SolventBaseTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPd(OAc)₂ / XPhosToluene/WaterK₃PO₄1001691[1]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / XPhosToluene/WaterK₃PO₄1001695[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ / XPhosToluene/WaterK₃PO₄1001680[1]
BromobenzenePhenylboronic acidPd(OAc)₂ (ligandless)IPA-H₂ONaOH820.5Moderate[2]
Stille 4-Bromotoluene(4-tolyl)stannanePd(OAc)₂ / XPhosToluene-1001691[1]
4-Bromoanisole(4-methoxyphenyl)stannanePd(OAc)₂ / XPhosToluene-1001690[1]
1-Bromo-4-nitrobenzene(4-nitrophenyl)stannanePd(OAc)₂ / XPhosToluene-1001689[1]
Buchwald-Hartwig BromobenzeneAnilinePd(OAc)₂ / BINAPTolueneCs₂CO₃1108High[3]
1-Bromo-3-butoxy-5-nitrobenzeneAqueous ammoniaPd(OAc)₂ / XPhosToluene/WaterK₃PO₄10018High[4]
Sonogashira Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuITHFDiisopropylamineRT389[5]
Heck BromobenzeneStyrenePd(OAc)₂DMF/WaterK₂CO₃10012High[6]
Negishi 2-BromobenzonitrileIsopropylzinc bromidePd(OAc)₂ / CPhosTHF-RT0.594[7]
4-Bromo-N,N-dimethylanilineCyclopentylzinc bromidePd(OAc)₂ / CPhosTHF-RT391[7]

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

General Procedure: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Add the solvent (e.g., toluene, dioxane, or DMF, often with a small amount of water). Degas the mixture by bubbling with the inert gas for 15-30 minutes. Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, 0.1 - 5 mol%). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS). After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[8]

Buchwald-Hartwig Amination

General Procedure: In a glovebox or under a stream of inert gas, a reaction tube is charged with the aryl bromide (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 1.5-3 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv.). Anhydrous solvent (e.g., toluene, dioxane) is added, and the tube is sealed. The reaction mixture is then heated to the appropriate temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually 12-24 h). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired aryl amine.[3]

Sonogashira Coupling

General Procedure: To a solution of the aryl bromide (1.0 equiv) in a suitable solvent such as THF or DMF in a Schlenk flask are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).[5] A base, typically an amine such as triethylamine or diisopropylamine, is added, often serving as the solvent or co-solvent. The terminal alkyne (1.1-1.5 equiv) is then added, and the reaction mixture is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is diluted with an organic solvent, and the ammonium salt is removed by filtration or aqueous workup. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The product is purified by column chromatography.[5]

Heck Coupling

General Procedure: A mixture of the aryl bromide (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv) in a polar aprotic solvent (e.g., DMF, NMP) is placed in a sealable reaction vessel. The mixture is degassed and then heated to 80-140 °C for several hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.[6]

Negishi Coupling

General Procedure: This reaction is highly sensitive to air and moisture, and all manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox. Preparation of the Organozinc Reagent: An alkyl or aryl halide is reacted with activated zinc metal in an ethereal solvent like THF to generate the organozinc halide. Coupling Reaction: In a separate flask, the aryl bromide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%) are dissolved in anhydrous THF. The freshly prepared organozinc reagent (1.1-1.5 equiv) is then added dropwise to the solution at room temperature. The reaction is stirred at room temperature or heated gently (40-60 °C) until the starting material is consumed. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.[7]

Visualizing the Workflow and Mechanism

To further clarify the processes involved in these functionalization reactions, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the catalytic cycle of a representative cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Aryl Bromide, Coupling Partner, & Base solvent Add Anhydrous Solvent start->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst heat Heat to Target Temperature catalyst->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography) dry->purify end Final Product purify->end Characterize Product (NMR, MS)

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ diaryl_pd Ar-Pd(II)(Ar')L₂ transmetalation->diaryl_pd Base reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-methoxy-4-methylpyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides essential safety, operational, and disposal protocols for 5-Bromo-2-methoxy-4-methylpyridine (CAS No. 164513-39-7) to ensure the safety of laboratory personnel and maintain environmental compliance. Researchers, scientists, and professionals in drug development should adhere to these procedures to mitigate risks associated with the handling and disposal of this compound.

Hazard Identification and Safety Data

While comprehensive toxicological data for this compound is not widely available, Safety Data Sheets (SDS) indicate that it is an irritant and may be harmful.[1][2] It is imperative to handle this compound with the appropriate precautions.

Key Safety and Handling Data

PropertyValueReference
CAS Number 164513-39-7[1][2][3][4][5]
Molecular Formula C7H8BrNO[1][5]
Molecular Weight 202.05 g/mol [5]
Appearance White to Almost white powder to crystal[4]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May be harmful by inhalation, in contact with skin, and if swallowed.[1][2]
Signal Word Warning[1][2]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P362+P364[1][2][6]

Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact.[2]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][2]To avoid inhalation of dust or vapors.

Experimental Protocol: Spill Management

In the event of a spill, immediate and proper cleanup is crucial to minimize exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area: Prevent entry to the contaminated area.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[9][10]

    • This compound is a halogenated organic compound and should be segregated into a dedicated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

  • Container Selection and Labeling:

    • Container: Collect waste in a designated, chemically compatible, leak-proof container with a secure screw-top cap.[9][10] Polyethylene or glass containers are generally suitable.

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," along with the associated hazard pictograms (e.g., irritant).[7]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[8][10]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[10][11]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[1]

    • The recommended method of disposal for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Mandatory Visualizations

The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in a Ventilated Area (Fume Hood) ppe->hood waste_gen Generate Waste (e.g., unused compound, contaminated items) hood->waste_gen segregate Segregate as 'Halogenated Organic Waste' waste_gen->segregate container Place in a Labeled, Leak-Proof Container segregate->container store Store in a Designated, Secure Satellite Accumulation Area container->store disposal_service Arrange for Collection by a Licensed Waste Disposal Service store->disposal_service end End: Proper Disposal via Incineration disposal_service->end

Caption: Disposal workflow for this compound.

Spill Management for this compound cluster_small_spill Small Spill cluster_large_spill Large Spill spill Spill Occurs absorb Absorb with Inert Material spill->absorb Small evacuate Evacuate Area spill->evacuate Large collect Collect into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate end_small Spill Managed decontaminate->end_small contact_ehs Contact EHS evacuate->contact_ehs end_large EHS Manages Spill contact_ehs->end_large

References

Essential Safety and Operational Guide for 5-Bromo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 5-Bromo-2-methoxy-4-methylpyridine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance. Based on data from closely related compounds, the primary hazards are:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3]

Signal Word: Warning[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended equipment for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)).[5]Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).[5][6]Fully buttoned laboratory coat.[1]Work within a certified chemical fume hood.
Solution Preparation Tightly fitting safety goggles with side-shields.[5]Chemical-resistant, impervious gloves.[5]Laboratory coat.[1]Work within a certified chemical fume hood.
Conducting Reactions Tightly fitting safety goggles and a face shield where splashing is possible.[7]Chemical-resistant, impervious gloves.[5]Fire/flame resistant and impervious clothing.[5]Work within a certified chemical fume hood. A full-face respirator may be necessary if exposure limits are exceeded.[5]
Waste Disposal Tightly fitting safety goggles.[5]Chemical-resistant, impervious gloves.[5]Laboratory coat.[1]Handle in a well-ventilated area, preferably a chemical fume hood.

Operational and Disposal Plans

Handling and Storage Protocol

Proper handling and storage are crucial to minimize risks and maintain the integrity of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific handling area, such as a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and PPE before commencing work.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust and vapors.[3]

    • Avoid the formation of dust.[5]

    • Use appropriate tools (e.g., spatula) to handle the solid material.

  • General Practices:

    • Keep the container tightly closed when not in use.[1][5]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency Procedures
Exposure ScenarioFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Small Spill For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8] Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[9]
Large Spill For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste, including contaminated lab supplies (e.g., gloves, weighing paper), in a designated, compatible, and sealable container.[7][9]

  • Container Labeling:

    • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[9]

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated and secure location, away from incompatible materials.[9]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[7] The recommended method for halogenated organic compounds is controlled incineration with flue gas scrubbing.[5]

    • Do not dispose of this chemical down the drain or in regular trash.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation - Designate Fume Hood - Verify Eyewash/Shower - Assemble PPE & Equipment handling Handling - Weigh & Transfer in Hood - Avoid Dust/Vapors prep->handling Proceed when ready reaction Reaction/Use - Maintain Containment - Monitor for Incidents handling->reaction Material ready spill Spill Occurs handling->spill If spill happens decon Decontamination - Clean Glassware - Wipe Surfaces reaction->decon Experiment complete reaction->spill If spill happens waste_collection Waste Collection - Segregate Halogenated Waste - Use Labeled, Sealed Container decon->waste_collection Collect contaminated items storage Storage - Cool, Dry, Ventilated - Tightly Closed Container waste_collection->storage Store waste safely spill_response Spill Response - Alert Others - Use Spill Kit - Decontaminate Area spill->spill_response Initiate protocol spill_response->waste_collection Contain & collect spill waste disposal Final Disposal - Arrange Professional Pickup - Document Waste storage->disposal Await pickup end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.